N-Bis-boc-4-iodo-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FINO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSLZWZSXOYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FINO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a halogenated and protected aniline derivative of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental data for this specific di-Boc protected compound in publicly accessible literature, this guide also includes relevant data for the closely related precursor, 4-iodo-2-fluoroaniline, and the mono-Boc protected intermediate, tert-butyl (4-fluoro-2-iodophenyl)carbamate, to provide a more complete contextual understanding.
Core Physical and Chemical Properties
The introduction of two bulky tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen significantly alters the physical and chemical characteristics of the parent 4-iodo-2-fluoroaniline. These changes include increased molecular weight and lipophilicity, and a decrease in the nucleophilicity and basicity of the nitrogen atom. The properties of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are presented below, alongside those of its less substituted analogues for comparative analysis.
Table 1: Physical and Chemical Properties
| Property | N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | 4-Iodo-2-fluoroaniline |
| CAS Number | Not available | 1060813-09-3 | 61272-76-2 |
| Molecular Formula | C₁₆H₂₁FINO₄ | C₁₁H₁₃FINO₂ | C₆H₅FIN |
| Molecular Weight | 437.25 g/mol | 337.13 g/mol | 237.01 g/mol |
| Appearance | Predicted: Solid | Not available | Off-white to brown powder |
| Melting Point | Not available | Not available | 55-57 °C |
| Boiling Point | Not available | 290.6 ± 30.0 °C (Predicted) | 248.6 ± 25.0 °C (Predicted) |
| Density | Not available | 1.646 ± 0.06 g/cm³ (Predicted) | 2.008 ± 0.06 g/cm³ (Predicted) |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate. | Not available | Insoluble in water. |
| pKa | Not available | 12.06 ± 0.70 (Predicted) | 2.41 ± 0.10 (Predicted) |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two tert-butyl groups. The aromatic protons will likely appear as complex multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and iodine substituents. The eighteen equivalent protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region, typically around 1.5 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the Boc groups. The carbon attached to the iodine will be significantly upfield due to the heavy atom effect. The carbonyl carbons of the Boc groups will appear in the downfield region, typically around 150-155 ppm.
Mass Spectrometry: The mass spectrum will be characterized by the molecular ion peak and fragmentation patterns corresponding to the loss of one or both Boc groups.
Synthesis and Experimental Protocols
The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline typically starts from 4-iodo-2-fluoroaniline. The protection of the amino group with two Boc groups can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
This is a general procedure and may require optimization for specific laboratory conditions.
-
Dissolution: Dissolve 4-iodo-2-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) and triethylamine (2.5 equivalents).
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2-2.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Logical Workflow for Synthesis
Caption: Synthetic pathway for N,N-Bis(boc)-4-iodo-2-fluoroaniline.
Applications in Drug Development and Organic Synthesis
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of orthogonal protecting groups and multiple reactive sites (iodo and fluoro groups) allows for selective chemical transformations.
The di-Boc protected nitrogen is stable under a wide range of reaction conditions, making it an ideal protecting group strategy. The iodo group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form carbon-carbon and carbon-heteroatom bonds. The fluoro group can modulate the electronic properties and metabolic stability of the final compound.
Signaling Pathway Involvement (Hypothetical)
While this specific molecule is a synthetic intermediate, its derivatives could potentially interact with various biological signaling pathways. For instance, fluorinated and iodinated aromatic compounds are known to be incorporated into kinase inhibitors. The general structure could be a scaffold for developing inhibitors that target specific ATP-binding pockets in kinases.
Caption: Hypothetical interaction of a derivative with a signaling pathway.
Safety and Handling
As with all laboratory chemicals, N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. The precursor, 4-iodo-2-fluoroaniline, is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
This technical guide provides a summary of the available information on N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline and its related compounds. Researchers are encouraged to consult additional literature and safety data sheets before use.
Technical Guide: Spectral and Experimental Data of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectral and experimental data for the compound N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. This di-Boc protected aniline derivative is a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The dual electron-withdrawing substituents (fluorine and iodine) on the aromatic ring, combined with the protected amine functionality, make it a versatile intermediate for various cross-coupling reactions and further molecular elaborations. This document outlines a detailed experimental protocol for its synthesis and presents a thorough analysis of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Experimental Protocols
The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is achieved through a two-step process starting from the commercially available 2-fluoro-4-iodoaniline. The first step involves the synthesis of the starting material, followed by the di-N-Boc protection of the amine.
Synthesis of 2-Fluoro-4-iodoaniline
A general procedure for the synthesis of 2-fluoro-4-iodoaniline involves the iodination of 2-fluoroaniline. While various methods exist, a common approach utilizes iodine monochloride or a mixture of iodine and an oxidizing agent in a suitable solvent.
Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
The di-N-Boc protection of the electron-deficient 2-fluoro-4-iodoaniline requires specific conditions to achieve high yields and avoid the formation of the mono-Boc product. A well-established method for the di-Boc protection of anilines, particularly those with electron-withdrawing groups, employs di-tert-butyl dicarbonate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Reaction Scheme:
Detailed Protocol:
-
To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is added triethylamine (2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (2.2 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Spectral Data
The structural confirmation of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is based on a combination of NMR, IR, and MS spectral data. The following tables summarize the observed and predicted spectral data for the starting material and the final product.
Spectral Data of 2-Fluoro-4-iodoaniline
| Spectral Data | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (cm⁻¹) | MS (m/z) |
| Values | δ 7.35 (dd, J = 10.0, 2.0 Hz, 1H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 6.65 (t, J = 8.8 Hz, 1H), 3.85 (br s, 2H, NH₂) | δ 151.2 (d, J = 242.0 Hz), 139.2 (d, J = 11.0 Hz), 136.4, 126.8 (d, J = 4.0 Hz), 116.8 (d, J = 23.0 Hz), 81.9 (d, J = 9.0 Hz) | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1500, 1480 (C=C stretch), 1250 (C-F stretch), 810 (C-I stretch) | 237 (M⁺), 110, 83 |
Predicted Spectral Data of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
The following data are predicted based on the analysis of the starting material and known spectral data for similar N,N-di-Boc protected anilines.
| Spectral Data | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) | Predicted ¹⁹F NMR (CDCl₃, 376 MHz) | Predicted IR (cm⁻¹) | Predicted MS (m/z) |
| Values | δ 7.6-7.8 (m, 2H), 7.2-7.4 (m, 1H), 1.45 (s, 18H) | δ 152.0 (C=O), 150.0 (d, J ≈ 250 Hz, C-F), 140.0 (d, J ≈ 10 Hz, C-N), 138.0, 128.0 (d, J ≈ 5 Hz), 118.0 (d, J ≈ 25 Hz), 90.0 (C-I), 84.0 (C(CH₃)₃), 28.0 (C(CH₃)₃) | δ -120 to -130 | ~2980 (C-H stretch), ~1740 (C=O stretch), ~1480, 1450 (C=C stretch), ~1250 (C-F stretch), ~1150 (C-O stretch), ~800 (C-I stretch) | 437 (M⁺), 381 (M⁺ - tBu), 337 (M⁺ - Boc), 281 (M⁺ - Boc - tBu), 237 (M⁺ - 2xBoc) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Caption: Experimental workflow for the synthesis and characterization of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Conclusion
This technical guide provides essential experimental and spectral information for N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. The detailed synthetic protocol and the comprehensive spectral data, including predicted values, will be a valuable resource for researchers in organic and medicinal chemistry. The presented information facilitates the synthesis, purification, and characterization of this compound, enabling its use in the development of new chemical entities with potential therapeutic applications.
An In-depth Technical Guide on the Solubility and Stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a key intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is limited, this guide consolidates information from analogous structures and general principles of N,N-di-Boc protected anilines to offer valuable insights for its handling, storage, and use in various chemical transformations. This document covers qualitative solubility in common organic solvents, stability under different chemical and physical conditions, and generalized experimental protocols for its synthesis, purification, and analysis.
Introduction
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a highly functionalized aromatic building block. The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen significantly modulates its reactivity and physical properties compared to the parent aniline. The fluoro and iodo substituents on the aromatic ring provide handles for a variety of synthetic transformations, including cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding its solubility and stability is crucial for its effective utilization in multi-step synthetic sequences.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Comments |
| Molecular Formula | C₁₆H₂₁FINO₄ | Calculated from the structure. |
| Molecular Weight | 437.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on typical appearance of protected anilines. |
| Melting Point | Expected to be a solid with a defined melting point | The two bulky Boc groups and halogen substituents will increase intermolecular forces compared to the parent aniline. |
| Boiling Point | High boiling point, likely decomposes upon heating | Due to its high molecular weight and polarity. |
| UV Absorption | Expected to absorb in the UV region | Due to the substituted benzene ring. |
Solubility Profile
The presence of the two large, nonpolar tert-butyl groups significantly increases the lipophilicity of the molecule, making it readily soluble in a range of common organic solvents. Conversely, its solubility in polar, protic solvents like water is expected to be very low.
Table 2: Qualitative Solubility of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | High | A common solvent for reactions involving Boc-protected amines. |
| Tetrahydrofuran (THF) | High | Frequently used in the synthesis and reactions of similar compounds. |
| Ethyl Acetate (EtOAc) | High | A moderately polar solvent in which many organic compounds are soluble. |
| Acetonitrile (MeCN) | High | A polar aprotic solvent suitable for a range of organic reactions. |
| Chloroform (CHCl₃) | High | Similar to dichloromethane. |
| Diethyl Ether | Moderate | Less polar than other listed solvents, but should still solubilize the compound. |
| Hexanes/Heptanes | Low | Nonpolar solvents are unlikely to effectively solvate the polar carbamate groups. |
| Methanol (MeOH) | Moderate to Low | The polarity of methanol may limit the solubility of the highly substituted, lipophilic compound. |
| Water | Very Low / Insoluble | The large hydrophobic structure will dominate, leading to poor aqueous solubility. |
Stability Profile
The stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is primarily dictated by the lability of the N-Boc protecting groups.
Table 3: Stability of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline under Various Conditions
| Condition | Stability | Comments and Considerations |
| Acidic (Strong) | Unstable | The di-Boc groups are readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). This is the standard method for deprotection. |
| Acidic (Weak) | Generally Stable | Stable to weak acids like acetic acid under mild conditions. However, prolonged exposure or elevated temperatures may lead to slow deprotection. |
| Basic (Strong) | Stable | N-Boc groups are generally stable to strong bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) at room temperature. |
| Nucleophiles | Stable | Resistant to most common nucleophiles. |
| Catalytic Hydrogenation | Stable | The N-Boc groups are stable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). |
| Temperature | Moderately Stable | Thermally stable at room temperature. Thermal deprotection can occur at elevated temperatures, often in specific solvents like methanol or trifluoroethanol.[1] |
| Light | Potentially Unstable | Halogenated aromatic compounds can be light-sensitive. It is advisable to store the compound protected from light to prevent potential degradation. |
| Chromatography (Silica Gel) | Generally Stable | Can be purified by silica gel chromatography. However, prolonged exposure to acidic silica gel should be avoided. Neutralized silica gel or the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can be beneficial. |
| Chromatography (RP-HPLC) | Potentially Unstable with Acidic Modifiers | Use of trifluoroacetic acid (TFA) as a mobile phase modifier in reversed-phase HPLC can lead to partial or complete deprotection, especially during solvent evaporation.[2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis, purification, and analysis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, based on standard procedures for similar compounds.
Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
This protocol describes the protection of 4-iodo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-iodo-2-fluoroaniline
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-iodo-2-fluoroaniline (1.0 eq) in anhydrous THF or DCM, add triethylamine (2.2 eq).
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Add a catalytic amount of DMAP (0.1 eq).
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To this solution, add di-tert-butyl dicarbonate (2.2 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate or DCM.
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Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Caption: Synthetic workflow for N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Deprotection of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
This protocol describes the removal of the di-Boc protecting groups to regenerate the free aniline.
Materials:
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N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline (1.0 eq) in DCM.
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Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
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Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Separate the organic layer and extract the aqueous layer with DCM.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-iodo-2-fluoroaniline can be further purified if necessary.
References
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a highly functionalized aromatic building block of significant interest in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a reactive iodine atom, a modulating fluorine atom, and a sterically demanding N,N-bis(Boc) protecting group, imparts distinct reactivity and selectivity in a variety of transformations. This in-depth technical guide elucidates the core mechanism of action of this versatile reagent in key organic reactions, providing detailed experimental protocols and quantitative data to support its application in research and development.
The primary utility of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline lies in its role as an aryl halide precursor in palladium-catalyzed cross-coupling reactions. The electron-rich aniline core, modulated by the ortho-fluoro substituent and protected by the bulky bis(Boc) groups, participates efficiently in seminal transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental connections in the synthesis of a vast array of bioactive molecules.
Core Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions
The central mechanism of action of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline in organic reactions is predicated on the well-established catalytic cycle of palladium-catalyzed cross-coupling. The key steps involve oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.
The N,N-bis(Boc) group plays a multifaceted role in these processes:
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Steric Influence: The two bulky tert-butoxycarbonyl groups provide significant steric hindrance around the nitrogen atom. This bulk can influence the approach of the palladium catalyst and other reagents, potentially affecting the regioselectivity and efficiency of the coupling reaction.
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Electronic Effects: The electron-withdrawing nature of the carbonyl groups in the Boc protectors decreases the electron density on the nitrogen atom and, by extension, the aromatic ring. This electronic modulation can impact the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond.
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Protection: The primary function of the N,N-bis(Boc) group is to protect the aniline nitrogen from participating in undesired side reactions, such as N-arylation, during the coupling process. This protection is robust under a variety of reaction conditions.[1][2]
The ortho-fluoro substituent also exerts a significant influence on the reactivity of the molecule. Its electron-withdrawing nature can further modulate the electronic properties of the aryl iodide, potentially facilitating the oxidative addition step.
The iodo group serves as the primary reactive site for the palladium catalyst. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by a low-valent palladium species, which is the initial and often rate-determining step in the catalytic cycle.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline serves as an effective coupling partner in these transformations, enabling the synthesis of complex biaryl structures.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of N,N-Bis(Boc)-4-iodo-2-fluoroaniline.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Reactions:
While specific examples utilizing N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are not abundantly available in the public literature, the following table provides representative conditions and yields for analogous Suzuki-Miyaura couplings of similar N-Boc protected aryl iodides. This data serves as a valuable starting point for reaction optimization.
| Aryl Iodide Coupling Partner | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictional Example |
| N-Boc-2-iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 | Fictional Example |
Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual results may vary.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
Materials:
-
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[3] N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is an excellent substrate for this reaction, allowing for the synthesis of various substituted diarylamines, which are prevalent motifs in pharmaceuticals.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of N,N-Bis(Boc)-4-iodo-2-fluoroaniline.
Catalytic Cycle for Buchwald-Hartwig Amination:
References
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline: A Technical Guide for Researchers
For immediate release:
This technical guide provides an in-depth overview of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a specialized building block for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, synthesis, and potential applications in medicinal chemistry.
Commercial Availability and Suppliers
The table below lists prominent suppliers for the starting material, 4-fluoro-2-iodoaniline.
| Supplier | Product Name | Purity | CAS Number |
| TCI America | 4-Fluoro-2-iodoaniline | >98.0% | 61272-76-2 |
| Thermo Scientific Chemicals | 4-Fluoro-2-iodoaniline | 96% | 61272-76-2 |
| Sigma-Aldrich | 4-Fluoro-2-iodoaniline | - | 61272-76-2 |
| ChemicalBook | 4-Fluoro-2-iodoaniline | 98% | 61272-76-2 |
| ChemScene | 2-Fluoro-4-iodoaniline | - | 29632-74-4 |
Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
The synthesis of the target compound involves the di-N-Boc protection of the commercially available 4-fluoro-2-iodoaniline. Due to the electron-withdrawing effects of the fluorine and iodine substituents, the aniline nitrogen is less nucleophilic, potentially requiring forcing conditions to achieve di-protection. A plausible synthetic protocol is detailed below.
Experimental Protocol: Di-N-Boc Protection of 4-fluoro-2-iodoaniline
This protocol is a general procedure for the di-N-Boc protection of an electron-deficient aniline and may require optimization for this specific substrate.
Materials and Reagents:
| Reagent | Formula | M.W. | CAS No. |
| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.02 | 61272-76-2 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 |
| Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) | C₆H₁₅N / C₈H₁₉N | 101.19 / 129.24 | 121-44-8 / 7087-68-5 |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | C₄H₈O / CH₂Cl₂ | 72.11 / 84.93 | 109-99-9 / 75-09-2 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - |
| Brine (Saturated aqueous NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | 7487-88-9 / 7757-82-6 |
Procedure:
-
To a solution of 4-fluoro-2-iodoaniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (2.5 eq).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to the mixture.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 eq) portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the formation of the mono- and di-Boc protected products. Due to the reduced nucleophilicity of the aniline, the reaction may require an extended period (12-48 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate or DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Applications in Drug Discovery
While specific applications of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline are not extensively documented in the literature, its structure suggests its primary utility as a building block in medicinal chemistry for the synthesis of more complex molecules. Di-Boc protected anilines are valuable intermediates in a variety of organic transformations.
The presence of an iodo group makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
The N,N-di-Boc group serves as a robust protecting group for the aniline nitrogen, preventing its interference in subsequent synthetic steps. It can be removed under acidic conditions to reveal the free amine. Furthermore, the bulky di-Boc group can influence the regioselectivity of certain reactions on the aromatic ring.
The fluoro substituent is a common feature in many pharmaceuticals, as it can favorably modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. Therefore, N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline represents a versatile scaffold for the introduction of a 4-amino-3-fluorophenyl moiety into drug candidates.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the commercially available starting material to the final di-Boc protected product.
Caption: Synthetic route to N,N-Bis-boc-4-iodo-2-fluoroaniline.
Role in Drug Discovery Workflow
This diagram illustrates a common application of a di-Boc protected haloaniline building block in a drug discovery workflow, specifically in a Suzuki cross-coupling reaction to generate a more complex, drug-like molecule.
Caption: Role of the building block in a drug discovery workflow.
N-Bis-boc-4-iodo-2-fluoroaniline: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and storage of N-Bis-boc-4-iodo-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. The information presented is compiled from safety data sheets of structurally related compounds and established laboratory procedures.
Compound Identification and Properties
| Property | Inferred Value/Information | Source Analogy |
| Appearance | Likely a solid at room temperature. | [1] |
| Melting Point | Expected to be higher than 2-fluoro-4-iodoaniline (55-57 °C). | [1] |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. Low water solubility is expected. | Inferred from Boc-protected amines |
| Molecular Weight | 437.22 g/mol | Calculated |
Safety and Hazard Information
The primary hazards associated with this compound are inferred from its structural components: the halogenated aniline core.
Hazard Classification (Inferred)
| Hazard | Category (Inferred) | GHS Pictogram (Anticipated) |
| Acute Toxicity, Oral | Category 4 | projetos |
| Skin Corrosion/Irritation | Category 2 | projetos |
| Serious Eye Damage/Eye Irritation | Category 2A | projetos |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | projetos |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical/ventilating/lighting equipment.[3]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE) Summary
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Ventilation | Store in a well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Light Sensitivity | Store away from direct sunlight. |
Experimental Protocol: Synthesis of this compound
The following is a plausible two-step synthesis protocol starting from 2-fluoro-4-iodoaniline.
Step 1: Synthesis of 2-Fluoro-4-iodoaniline
This procedure is adapted from known iodination reactions of fluoroanilines.
-
Materials: 2-fluoroaniline, sodium bicarbonate, iodine, dichloromethane, saturated sodium bisulfite solution, hexane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (1 equivalent) to an aqueous solution of sodium bicarbonate (1 equivalent).
-
Heat the suspension to 60°C with vigorous stirring.
-
Add iodine (1 equivalent) portion-wise to the heated suspension.
-
Continue stirring at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature and add dichloromethane.
-
Add saturated sodium bisulfite solution to quench any remaining iodine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from hot hexane to yield 2-fluoro-4-iodoaniline as a solid.
-
Step 2: Boc Protection of 2-Fluoro-4-iodoaniline
This is a standard procedure for the di-Boc protection of anilines.
-
Materials: 2-fluoro-4-iodoaniline, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), anhydrous tetrahydrofuran (THF), saturated aqueous sodium bicarbonate solution, ethyl acetate, brine.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodoaniline (1 equivalent) in anhydrous THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Synthesis Workflow Diagram
Caption: A diagram illustrating the two-step synthesis process for this compound from 2-fluoroaniline.
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with this compound.
Caption: A logical diagram showing the relationship between the compound's hazards and the implementation of control measures to ensure safe handling.
Disclaimer
The information provided in this guide is intended for use by qualified professionals and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS) for this compound. Users should conduct their own risk assessments and consult relevant safety regulations before handling this chemical.
References
Technical Guide: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is limited direct scientific literature available for N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. The following guide is based on established synthetic methodologies for the precursor, 4-iodo-2-fluoroaniline, and a proposed protocol for the subsequent N,N-di-Boc protection. The proposed methods are based on standard organic chemistry principles but may require optimization.
Introduction
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a protected aniline derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom, an iodine atom, and a protected amine on the phenyl ring offers multiple points for synthetic diversification. The Boc-protected amine is stable under various conditions, allowing for selective reactions at other positions of the aromatic ring. The iodine atom can participate in cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final molecule. This guide provides a comprehensive overview of a proposed two-step synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, starting from 4-fluoroaniline.
Synthetic Pathway Overview
The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline can be envisioned in two key steps:
-
Iodination of 4-fluoroaniline: This step introduces the iodine atom at the ortho-position to the amino group.
-
N,N-di-Boc protection of 4-iodo-2-fluoroaniline: This step protects the amino group with two tert-butoxycarbonyl (Boc) groups.
Caption: Proposed two-step synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Experimental Protocols
Synthesis of 4-Iodo-2-fluoroaniline
This procedure is adapted from a known method for the iodination of anilines.[1]
Reaction:
Experimental Workflow:
Caption: Workflow for the synthesis of 4-Iodo-2-fluoroaniline.
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (22 g, 0.198 mol), iodine (50 g, 0.197 mol), calcium carbonate (25 g, 0.250 mol), diethyl ether (75 mL), and water (75 mL).
-
Heat the mixture to reflux and maintain for 48 hours with vigorous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the diethyl ether by distillation.
-
To the remaining aqueous mixture, add a solution of sodium thiosulfate to quench any unreacted iodine.
-
Perform steam distillation to isolate the crude product.
-
Recrystallize the crude product from petroleum ether to obtain pure 4-iodo-2-fluoroaniline.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Fluoroaniline | 111.12 | 22 g | 0.198 |
| Iodine (I₂) | 253.81 | 50 g | 0.197 |
| Calcium Carbonate (CaCO₃) | 100.09 | 25 g | 0.250 |
| 4-Iodo-2-fluoroaniline | 237.01 | - | - |
Note: The yield for this reaction is not specified in the reference and would need to be determined experimentally.
Proposed Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
The N,N-di-Boc protection of anilines can be challenging due to the decreased nucleophilicity of the nitrogen atom after the first Boc group is attached. This proposed protocol uses forcing conditions to favor the formation of the di-protected product.
Reaction:
Proposed Experimental Workflow:
Caption: Proposed workflow for the N,N-di-Boc protection of 4-Iodo-2-fluoroaniline.
Detailed Proposed Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-2-fluoroaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 2.5 equivalents) dissolved in a small amount of anhydrous THF dropwise.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
Proposed Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Equivalents |
| 4-Iodo-2-fluoroaniline | 237.01 | 1.0 |
| Sodium Hydride (NaH, 60%) | 40.00 | 2.2 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.5 |
| N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline | 437.24 | - |
Note: The reaction conditions and stoichiometry are proposed and may require significant optimization to achieve a good yield of the desired di-protected product and minimize the formation of the mono-protected aniline and other side products.
Conclusion
This technical guide outlines a plausible synthetic route to N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. While the synthesis of the precursor, 4-iodo-2-fluoroaniline, is based on established literature, the N,N-di-Boc protection step is a proposed method that will likely require experimental optimization. Researchers and scientists in drug development and materials science can use this guide as a starting point for the synthesis and further exploration of this potentially valuable chemical entity. Careful monitoring and characterization are recommended at each step of the synthesis.
References
N-Bis-Boc-4-iodo-2-fluoroaniline: A Technical Guide to a Versatile Synthetic Building Block
Introduction
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, commonly referred to as N-Bis-boc-4-iodo-2-fluoroaniline, is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a di-Boc protected amine, an iodine atom, and a fluorine atom on the aniline scaffold, makes it a versatile precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the probable synthesis, key properties, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals. While a specific seminal publication detailing its initial discovery could not be identified through extensive literature searches, its synthesis and utility can be inferred from established chemical principles and its role as a building block in multi-step synthetic sequences.
Probable Discovery and History
The discovery of this compound is likely not documented as a singular event but rather as a logical development in the field of synthetic organic chemistry. The tert-butoxycarbonyl (Boc) protecting group, introduced in the mid-20th century, became a cornerstone of peptide synthesis and has since been widely adopted for the protection of amines in a vast array of chemical transformations. The di-Boc protection of anilines is a well-established method to modulate their reactivity, particularly to direct ortho-lithiation or to prevent N-participation in certain reactions.
Given the importance of fluorinated and iodinated anilines as precursors for pharmaceuticals and agrochemicals, it is highly probable that this compound was first synthesized as an intermediate in a larger synthetic campaign. Its creation would have been driven by the need for a stable, yet reactive, building block for introducing the 4-iodo-2-fluoroaniline moiety into a target molecule through reactions such as cross-coupling, where the iodine atom provides a reactive handle. The Bis-Boc protection would have been employed to deactivate the amine towards undesired side reactions and to enhance the solubility of the intermediate in organic solvents.
Synthesis and Experimental Protocols
The synthesis of this compound is expected to proceed via the exhaustive N-acylation of 4-iodo-2-fluoroaniline with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically catalyzed by a base, with 4-dimethylaminopyridine (DMAP) being a common and effective catalyst for achieving di-acylation.
Proposed Synthetic Workflow
Methodological & Application
Application Notes and Protocols: N-Bis-boc-4-iodo-2-fluoroaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-Bis-boc-4-iodo-2-fluoroaniline as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile intermediate is particularly valuable in the synthesis of complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The dual Boc protecting groups on the aniline nitrogen offer enhanced stability and solubility, while the iodo and fluoro substituents provide handles for regioselective C-C bond formation and modulation of electronic properties.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The use of fluorinated aryl halides, such as this compound, allows for the introduction of fluorine atoms into the target molecules. Fluorine incorporation can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity. This document outlines a general protocol for the Suzuki coupling of this compound with various arylboronic acids.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a generic arylboronic acid. These values are based on established procedures for similar substrates and may require optimization for specific reaction partners.
| Parameter | Condition | Expected Outcome/Notes |
| Aryl Halide | This compound (1.0 eq) | - |
| Arylboronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Excess is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Catalyst choice may influence reaction rate and yield. |
| Base | K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq) | An inorganic base is crucial for the transmetalation step. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system is commonly employed. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Yields are highly dependent on the specific substrates and conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous Toluene or Dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the organic solvent (e.g., Toluene or Dioxane) and degassed water in a 4:1 ratio. The typical concentration is 0.1 to 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Bis-boc-protected biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
N-Bis-boc-4-iodo-2-fluoroaniline: A Versatile Building Block for Kinase Inhibitor Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a strategically functionalized aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a protected aniline, a fluorine atom, and an iodine atom, makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. The Boc-protected amine allows for controlled introduction of nitrogen-containing moieties, the fluorine atom can enhance binding affinity and metabolic stability, and the iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse biaryl and heteroaryl structures.
This document provides detailed application notes and experimental protocols for the use of N-Bis-boc-4-iodo-2-fluoroaniline in the synthesis of kinase inhibitors, with a focus on analogs of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases involved in the RAF-MEK-ERK signaling pathway.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its application as a key intermediate in the synthesis of kinase inhibitors. The 2-fluoro-4-iodoaniline core is a common pharmacophore in a variety of inhibitors targeting the MAPK/ERK pathway. The Boc protecting groups on the aniline nitrogen offer the advantage of increased solubility in organic solvents and prevent unwanted side reactions during cross-coupling, while being readily removable under acidic conditions.
Table 1: Key Applications of this compound
| Application Area | Description | Key Reactions |
| MEK Inhibitors | Synthesis of Trametinib analogs and other inhibitors of MEK1/MEK2 for oncology research. | Suzuki Coupling, Buchwald-Hartwig Amination |
| RAF Inhibitors | Development of novel RAF kinase inhibitors by introducing different aromatic and heteroaromatic systems. | Suzuki Coupling |
| Other Kinase Inhibitors | A versatile scaffold for the synthesis of inhibitors targeting other kinases where a 2-fluoro-4-biarylanilino moiety is desired. | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling |
| Fragment-Based Drug Discovery | The core aniline can be used as a starting point for fragment elaboration. | Various cross-coupling and functionalization reactions |
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the aniline ring.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-aminophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (LC-MS) |
| 1 | 3-Aminophenylboronic acid | N,N-Bis(Boc)-4-(3-aminophenyl)-2-fluoroaniline | 85 | >95% |
| 2 | Pyridine-3-boronic acid | N,N-Bis(Boc)-2-fluoro-4-(pyridin-3-yl)aniline | 78 | >95% |
| 3 | 4-Methoxyphenylboronic acid | N,N-Bis(Boc)-2-fluoro-4-(4-methoxyphenyl)aniline | 92 | >98% |
Protocol 2: Deprotection of the Bis-Boc Group
This protocol describes the removal of the Boc protecting groups to liberate the free aniline.
Reaction Scheme:
Materials:
-
N,N-Bis(Boc)-protected aniline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N,N-Bis(Boc)-protected aniline derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aniline.
Visualization of Key Pathways and Workflows
RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival, and the point of intervention for MEK inhibitors synthesized from this compound.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib analogs.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram outlines the general workflow for the synthesis of a kinase inhibitor, such as a Trametinib analog, using this compound as a starting material.
Caption: General synthetic workflow for kinase inhibitor development.
Structure-Activity Relationship (SAR) Studies
This compound is an excellent starting point for generating a library of analogs for SAR studies. By varying the coupling partner in the Suzuki or Buchwald-Hartwig reaction, researchers can systematically probe the effects of different substituents on the biological activity of the final compounds.
Table 3: Hypothetical SAR Data for a Series of Trametinib Analogs
| Analog | R Group (at 4-position) | MEK1 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (A375 Melanoma Cells) |
| 1 | Phenyl | 5.2 | 15.8 |
| 2 | 3-Aminophenyl | 1.8 | 6.5 |
| 3 | Pyridin-3-yl | 0.9 | 3.1 |
| 4 | 4-Methoxyphenyl | 12.5 | 45.2 |
| 5 | Thiophen-2-yl | 2.5 | 9.7 |
Disclaimer: The data presented in Table 3 is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the RAF-MEK-ERK pathway. Its well-defined reactivity and strategic placement of functional groups allow for the efficient and controlled construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their drug discovery and development efforts.
Application Notes and Protocols for Heterocycle Synthesis Using N,N-Bis(Boc)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the utilization of N,N-Bis(Boc)-4-iodo-2-fluoroaniline as a versatile building block in the synthesis of complex heterocyclic structures. The methodologies outlined are based on established palladium-catalyzed cross-coupling and intramolecular cyclization reactions, adapted for this specific fluorinated and iodinated aniline derivative.
Introduction
N,N-Bis(Boc)-4-iodo-2-fluoroaniline is a valuable starting material in medicinal chemistry and materials science due to the presence of multiple functionalities that can be selectively manipulated. The di-Boc protected amino group allows for regioselective C-H functionalization and participation in various cross-coupling reactions without interference from the nitrogen atom. The iodine and fluorine substituents provide handles for further diversification, making it an attractive scaffold for the synthesis of novel fluorinated heterocycles. This document outlines proposed protocols for the synthesis of carbazole derivatives, leveraging the unique reactivity of this compound.
Proposed Synthetic Pathways
The following sections detail proposed synthetic routes to carbazole derivatives starting from N,N-Bis(Boc)-4-iodo-2-fluoroaniline. These protocols are based on well-established synthetic transformations and are expected to be readily adaptable in a laboratory setting.
Protocol 1: Synthesis of a Fluorinated N-Aryl Carbazole Derivative
This protocol describes a two-step sequence involving an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position, followed by an intramolecular palladium-catalyzed C-H arylation to construct the carbazole core.
Workflow Diagram:
Caption: Proposed synthesis of a fluorinated carbazole.
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add N,N-Bis(Boc)-4-iodo-2-fluoroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv), to the flask.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N,N-Bis(Boc)-4-aryl-2-fluoroaniline intermediate.
Step 2: Intramolecular C-H Arylation and Deprotection
-
In a dry reaction vessel, dissolve the N,N-Bis(Boc)-4-aryl-2-fluoroaniline intermediate (1.0 equiv) in a suitable solvent such as toluene or xylene.
-
Add a palladium catalyst, for instance Pd(OAc)₂ (0.1 equiv), and a suitable ligand, such as P(o-tol)₃ (0.2 equiv).
-
Add a base, for example K₂CO₃ (2.0 equiv).
-
Degas the mixture and heat to 120-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude carbazole derivative by column chromatography.
-
For the deprotection of the Boc groups, dissolve the purified carbazole in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with DCM.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the final fluorinated carbazole.
Quantitative Data Summary (Hypothetical):
| Step | Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | N,N-Bis(Boc)-4-iodo-2-fluoroaniline | N,N-Bis(Boc)-4-phenyl-2-fluoroaniline | Pd(PPh₃)₄ | Dioxane/Water | 90 | 16 | 85 |
| Intramolecular Arylation | N,N-Bis(Boc)-4-phenyl-2-fluoroaniline | 1-Fluoro-9,9-bis(Boc)-9H-carbazole | Pd(OAc)₂/P(o-tol)₃ | Toluene | 130 | 36 | 70 |
| Deprotection | 1-Fluoro-9,9-bis(Boc)-9H-carbazole | 1-Fluoro-9H-carbazole | - | DCM/TFA | RT | 3 | 95 |
Logical Relationship Diagram
Caption: Synthetic strategy for carbazole synthesis.
Conclusion
The protocols detailed in these application notes offer a strategic approach to the synthesis of valuable fluorinated heterocyclic compounds from N,N-Bis(Boc)-4-iodo-2-fluoroaniline. While these are proposed methodologies based on established chemical principles, they provide a solid foundation for researchers to develop novel molecular entities for applications in drug discovery and materials science. The provided diagrams and tables are intended to facilitate the planning and execution of these synthetic routes. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Application Notes & Protocols: N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline in Pharmaceutical Intermediate Synthesis
Introduction
N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is a highly functionalized building block crucial for the synthesis of complex pharmaceutical intermediates. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[1][2][3] The N,N-Bis-Boc protecting group offers robust protection of the aniline nitrogen, preventing unwanted side reactions under a wide range of conditions and ensuring high chemoselectivity.[4][5] This carbamate protection is stable against many nucleophiles and bases but can be readily removed under acidic conditions.[6]
These application notes provide an overview of its use in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in modern drug discovery.[]
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. N,N-Bis-boc-4-iodo-2-fluoroaniline is an excellent substrate for coupling with various aryl, heteroaryl, or vinyl boronic acids or esters to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.[8][9]
Illustrative Reaction Scheme:
Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling and subsequent deprotection.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine N,this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
Illustrative Data for Suzuki-Miyaura Coupling
The following table presents representative yields for the coupling of N,this compound with various boronic acids under optimized conditions.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 89 |
| 3 | Pyridine-3-boronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Toluene/H₂O | 110 | 85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | DME/H₂O | 85 | 88 |
Application: Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] This reaction is invaluable for introducing alkynyl moieties into aromatic systems, which are key components in many modern therapeutics, including kinase inhibitors.[11][12] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]
Illustrative Reaction Scheme:
Synthesis of an Aryl-Alkyne Intermediate via Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a solution of N,this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq.) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-4.0 eq.).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add the copper(I) iodide (CuI) (0.05-0.10 eq.) followed by the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Illustrative Data for Sonogashira Coupling
The table below shows representative outcomes for the Sonogashira coupling with various terminal alkynes.
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | Et₃N | THF | 25 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3%) | DIPEA | DMF | 40 | 91 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2%) | Et₃N | Acetonitrile | 50 | 87 |
| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2%) | Et₃N | THF | 25 | 93 |
Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[14][15] Using N,this compound, a second amine moiety can be introduced to create complex diamine structures, which are prevalent in pharmacologically active compounds. This reaction requires a palladium catalyst and a suitable phosphine ligand.[16][17]
Illustrative Reaction Scheme:
Synthesis of a Di-Aromatic Amine Intermediate
Caption: General workflow for Buchwald-Hartwig C-N coupling.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.01-0.04 eq.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq.).
-
Reactant Addition: Add N,this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture with stirring to 80-120 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or saturated ammonium chloride.
-
Purification: Separate the layers and extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Illustrative Data for Buchwald-Hartwig Amination
The table below provides representative yields for the amination of N,this compound with various amines.
| Entry | Amine (R¹R²NH) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1%) | XPhos (2.5%) | NaOt-Bu | Toluene | 100 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2%) | RuPhos (4%) | LHMDS | Dioxane | 110 | 84 |
| 3 | Benzylamine | XPhos Pd G3 (2%) | - | K₃PO₄ | t-BuOH | 100 | 88 |
| 4 | Indole | Pd₂(dba)₃ (1.5%) | BINAP (3.5%) | Cs₂CO₃ | Toluene | 110 | 79 |
Protocol: N-Bis-Boc Deprotection
The final step after successful coupling is often the removal of the Bis-Boc protecting groups to reveal the free aniline, which can then participate in further synthetic transformations or represents the final pharmaceutical intermediate.
-
Procedure: Dissolve the Bis-Boc protected substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq.), dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline, which can be further purified if necessary.
References
- 1. innospk.com [innospk.com]
- 2. Professional Iodobenzene Supplier [iodobenzene.ltd]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Cross-Coupling Reactions of tert-Butyl (4-fluoro-2-iodophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed guide for performing various palladium-catalyzed cross-coupling reactions with tert-butyl (4-fluoro-2-iodophenyl)carbamate (CAS: 1060813-09-3). This substrate, a mono-Boc protected 4-iodo-2-fluoroaniline, is a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atom and the steric hindrance from the Boc-protecting group can influence reaction kinetics and outcomes. These protocols are based on established methodologies for similar aryl iodides and provide a strong starting point for reaction optimization.
It should be noted that the nomenclature "N-Bis-boc-4-iodo-2-fluoroaniline" may be a misnomer, as the mono-Boc protected variant is the commercially available and commonly utilized reagent in synthesis.
A general workflow for setting up these cross-coupling reactions is outlined below.
Application Notes and Protocols for Reactions Involving N-Bis-boc-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions and deprotection procedures involving the versatile building block, N-Bis-boc-4-iodo-2-fluoroaniline. This reagent is particularly valuable in the synthesis of complex aromatic compounds, serving as a precursor to a wide range of substituted 2-fluoroanilines, which are important pharmacophores in medicinal chemistry.
The presence of two tert-butoxycarbonyl (Boc) protecting groups on the aniline nitrogen offers enhanced stability and solubility in organic solvents, while the iodo and fluoro substituents provide orthogonal handles for selective chemical modifications. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in their synthetic endeavors.
Key Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the aniline ring. Below are detailed protocols for some of the most common and synthetically useful transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-fluoroaniline Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. In this protocol, this compound is coupled with an arylboronic acid or its ester.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.) or a combination of a palladium source (e.g., Pd(OAc)₂, 0.02-0.05 equiv.) and a phosphine ligand (e.g., SPhos, XPhos, 0.04-0.10 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N,N-bis(Boc)-2-fluoroaniline.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 90 | 8 | 88-96 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O (10:1) | 110 | 16 | 75-85 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-fluoroaniline Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to valuable alkynyl aniline derivatives.
Experimental Protocol:
A general procedure for the Sonogashira coupling is as follows:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable degassed solvent such as THF, DMF, or toluene.
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.) or PdCl₂(PPh₃)₂ (0.02-0.05 equiv.).
-
Add a copper(I) co-catalyst, such as CuI (0.04-0.10 equiv.).
-
Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until completion.
-
After the reaction is complete, filter the mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 4-alkynyl-N,N-bis(Boc)-2-fluoroaniline.
Quantitative Data (Representative Examples):
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | RT | 6 | 90-98 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 4 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | TEA | Toluene | 60 | 8 | 80-90 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Catalytic Cycle for Sonogashira Coupling:
Caption: Sonogashira Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-fluoroaniline Derivatives
The Buchwald-Hartwig amination allows for the formation of a new C-N bond, coupling this compound with a primary or secondary amine.[1][2]
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination is as follows:
-
Charge an oven-dried reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.).[3]
-
Evacuate and backfill the vessel with an inert gas.
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 0.02-0.10 equiv.).
-
Add a dry, degassed solvent such as toluene, 1,4-dioxane, or THF.
-
Heat the reaction mixture to between 80 °C and 110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative Examples):
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | 1,4-Dioxane | 90 | 16 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | THF | 80 | 24 | 70-80 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Heck Coupling: Synthesis of 4-Alkenyl-2-fluoroaniline Derivatives
The Heck reaction facilitates the coupling of this compound with an alkene to form a new C-C double bond.
Experimental Protocol:
A general protocol for the Heck reaction is as follows:
-
To a reaction flask, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv.), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 0.02-0.10 equiv.).
-
Add a base, typically an inorganic base like K₂CO₃ or an organic base such as triethylamine (2.0-3.0 equiv.).
-
Add a polar aprotic solvent like DMF or NMP.
-
Heat the mixture to 100-140 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify the residue via column chromatography.
Quantitative Data (Representative Examples):
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 12 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | NMP | 110 | 16 | 65-75 |
| Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 10 | 60-70 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Stille Coupling: Synthesis of 4-Substituted-2-fluoroaniline Derivatives
The Stille coupling involves the reaction of this compound with an organostannane reagent.[4][5]
Experimental Protocol:
A general procedure for the Stille coupling is as follows:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.3 equiv.), and a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).[6]
-
Add a dry, degassed solvent, for example, toluene, THF, or DMF.
-
In some cases, a copper(I) co-catalyst or a lithium chloride additive can be beneficial.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.
-
After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data (Representative Examples):
| Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 80-90 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | THF | 80 | 8 | 85-95 |
| 2-(Tributylstannyl)thiophene | Pd(dba)₂ / P(furyl)₃ | LiCl | DMF | 100 | 10 | 75-85 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Deprotection of the N-Bis-boc Group
Following the desired cross-coupling reaction, the two Boc groups on the nitrogen can be removed to yield the free aniline. This is typically achieved under acidic conditions.
Experimental Protocol:
A general procedure for the deprotection of the N-Bis-boc group is as follows:
-
Dissolve the N-Bis-boc protected aniline derivative in a suitable organic solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv.) or a solution of HCl in dioxane (4 M, 5-10 equiv.).[7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate and extracting the free amine into an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify the product by chromatography or crystallization.
Quantitative Data (Representative Examples):
| Substrate | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Phenyl-N,N-bis(Boc)-2-fluoroaniline | TFA | DCM | RT | 2 | >95 |
| 4-(Phenylethynyl)-N,N-bis(Boc)-2-fluoroaniline | 4 M HCl in Dioxane | Dioxane | RT | 3 | >95 |
| 4-(4-Morpholinyl)-N,N-bis(Boc)-2-fluoroaniline | TFA | DCM | RT | 1.5 | >95 |
Note: Yields are typically quantitative after workup.
Logical Flow of Synthesis and Deprotection:
Caption: Synthetic sequence from starting material.
These protocols provide a solid foundation for the utilization of this compound in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Scale-up Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic pathway, experimental procedures, and important considerations for safe and efficient large-scale production.
Synthetic Pathway Overview
The synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is typically achieved in a two-step process starting from the commercially available 4-iodo-2-fluoroaniline. The first step involves the protection of the amino group with two tert-butoxycarbonyl (Boc) groups.
Caption: Synthetic route to N,N-Bis(Boc)-4-iodo-2-fluoroaniline.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-iodo-2-fluoroaniline | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercially Available | |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available | Catalyst |
| Triethylamine (TEA) | ≥99% | Commercially Available | Base |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate | Reagent Grade | Commercially Available | For extraction |
| Hexanes | Reagent Grade | Commercially Available | For purification |
| Saturated aq. NH₄Cl | Prepared in-house | For workup | |
| Saturated aq. NaHCO₃ | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous Na₂SO₄ or MgSO₄ | Commercially Available | Drying agent |
Scale-up Synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety measures.
Reaction Scheme:
Caption: Boc-protection reaction scheme.
Procedure:
-
Reaction Setup: To a 500 mL, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-iodo-2-fluoroaniline (10.0 g, 42.2 mmol).
-
Dissolution: Add anhydrous dichloromethane (200 mL) and stir until the starting material is fully dissolved.
-
Addition of Base and Catalyst: Add triethylamine (14.7 mL, 105.5 mmol) and 4-dimethylaminopyridine (0.52 g, 4.22 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (20.2 g, 92.8 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution (100 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be employed.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
Table 1: Representative Yield and Purity Data for a 10g Scale Synthesis
| Parameter | Value |
| Starting Material Input | 10.0 g |
| Theoretical Yield | 18.4 g |
| Actual Yield (after purification) | 15.6 - 17.1 g |
| Yield Percentage | 85 - 93% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Scale-up Considerations
Scaling up the synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline requires careful attention to several factors to ensure safety, efficiency, and product quality.
Caption: Key considerations for process scale-up.
-
Heat Management: The Boc-protection reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is recommended to maintain the optimal reaction temperature, especially during the addition of (Boc)₂O.
-
Reagent Addition: The rate of addition of the (Boc)₂O solution should be carefully controlled to prevent a rapid temperature increase. A programmable syringe pump or addition funnel can be used for controlled, slow addition.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized hot spots. For larger volumes, an overhead mechanical stirrer is more effective than a magnetic stirrer.
-
Workup and Extraction: The volumes of aqueous solutions for quenching and washing will increase proportionally. Ensure that the extraction vessels are appropriately sized to handle these larger volumes safely.
-
Purification: Flash column chromatography can become impractical and costly at a large scale. Developing a robust recrystallization or slurry procedure is highly recommended for purification.
-
Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and reagents.
-
Reagent Handling: Di-tert-butyl dicarbonate can be a sensitizer. Triethylamine is corrosive and has a strong odor. Handle these reagents with care.
-
Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with cooling.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Insufficient reaction time- Low quality of reagents- Inadequate temperature | - Extend reaction time and monitor by TLC/LC-MS- Use fresh, high-purity reagents- Ensure the reaction is allowed to warm to room temperature |
| Formation of mono-Boc product | - Insufficient (Boc)₂O or base | - Use a slight excess of (Boc)₂O and base as per the protocol |
| Low yield after workup | - Product loss during extraction- Inefficient purification | - Perform back-extractions of the aqueous layers- Optimize the purification method (e.g., solvent system for chromatography or recrystallization) |
| Product discoloration | - Presence of impurities | - Ensure efficient washing during workup- Consider a charcoal treatment before final filtration if necessary |
Application Notes and Protocols for Catalytic Transformations of N,N-Bis-boc-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various palladium-catalyzed cross-coupling reactions involving the substrate N,N-Bis-boc-4-iodo-2-fluoroaniline. This versatile building block is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and materials, due to the presence of multiple functional handles that allow for selective transformations. The protocols outlined below are based on established catalytic systems and may serve as a starting point for reaction optimization.
Introduction to Catalytic Transformations
N,this compound is an attractive substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond, while the bulky N,N-Bis-boc protecting group can provide steric hindrance that may affect catalyst performance. The primary catalytic transformations applicable to this substrate include Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position.
General Workflow for Catalytic Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions with N,this compound. Specific conditions for each reaction type are detailed in the subsequent sections.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
Application Note
This reaction couples N,this compound with a variety of arylboronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as dehalogenation or protodeborylation. The N,N-Bis-boc protecting groups are generally stable under typical Suzuki-Miyaura conditions.
Tabulated Data
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Data not available for specific substrate] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | [Data not available for specific substrate] |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | 1,4-Dioxane | 90 | 18 | [Data not available for specific substrate] |
| Note: The data presented are representative for similar iodoaniline substrates and may require optimization for N,this compound. |
Experimental Protocol
-
To an oven-dried reaction vessel, add N,this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) under the inert atmosphere.
-
Add the degassed solvent system (e.g., toluene and water).
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of N,this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1]
Application Note
This reaction is highly valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] Copper-free conditions have also been developed to avoid potential issues with copper catalysis. The N,N-Bis-boc group is expected to be stable under these conditions.
Tabulated Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | [Data not available for specific substrate] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | - | PPh₃/DBU | Toluene | 80 | 12 | [Data not available for specific substrate] |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 10 | [Data not available for specific substrate] |
| Note: The data presented are representative for similar iodoaniline substrates and may require optimization for N,this compound. |
Experimental Protocol
-
To a reaction vessel, add N,this compound (1.0 equiv.) and the copper(I) salt (e.g., CuI), if applicable.
-
The vessel is evacuated and backfilled with an inert atmosphere three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
The reaction mixture is stirred at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Caption: Sonogashira coupling of N,this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of arylamines.[2][3][4][5]
Application Note
This reaction couples N,this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation. A strong, non-nucleophilic base is typically required.[3][5]
Tabulated Data
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | [Data not available for specific substrate] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | [Data not available for specific substrate] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | 1,4-Dioxane | 90 | 18 | [Data not available for specific substrate] |
| Note: The data presented are representative for similar iodoaniline substrates and may require optimization for N,this compound. |
Experimental Protocol
-
In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Add N,this compound (1.0 equiv.) to the tube.
-
Seal the tube, remove it from the glovebox, and add the degassed solvent (e.g., toluene).
-
Add the amine (1.2-1.5 equiv.) via syringe.
-
Place the reaction tube in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Caption: Buchwald-Hartwig amination of N,this compound.
Heck Reaction
The Heck reaction forms a C(sp²)-C(sp²) bond by coupling an aryl halide with an alkene.
Application Note
This reaction provides a method to introduce vinyl groups at the 4-position of the aniline ring. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. For electron-rich iodoanilines, phosphine-free catalyst systems can sometimes be employed.
Tabulated Data
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | [Data not available for specific substrate] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | [Data not available for specific substrate] |
| 3 | 1-Octene | Pd(OAc)₂ (1) | - | NaOAc | DMAc | 140 | 36 | [Data not available for specific substrate] |
| Note: The data presented are representative for similar iodoaniline substrates and may require optimization for N,this compound. |
Experimental Protocol
-
A mixture of N,this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is placed in a sealable reaction vessel.
-
If a ligand is used, it is added at this stage.
-
The vessel is sealed and heated to the required temperature.
-
The reaction is monitored by GC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Heck reaction of N,this compound.
Disclaimer: The provided protocols and tabulated data are intended as a general guide. The optimal reaction conditions for the catalytic transformations of N,this compound may vary and require experimental optimization. It is recommended to perform small-scale test reactions to determine the ideal catalyst, ligand, base, solvent, temperature, and reaction time for a specific transformation. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for N-Bis-boc-4-iodo-2-fluoroaniline Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Suzuki-Miyaura coupling of N-Bis-boc-4-iodo-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The reaction presents several challenges due to the electronic and steric nature of the substrate. The two electron-donating Boc groups and the fluorine atom increase the electron density at the carbon bearing the iodine, which can hinder the initial oxidative addition step of the palladium catalyst.[1] Additionally, the bulky Bis-boc protecting group and the ortho-fluoro substituent create significant steric hindrance around the reaction center, making it difficult for the palladium catalyst to access the C-I bond.[2][3]
Q2: What are the most critical parameters to control for a successful coupling?
A2: The choice of palladium catalyst (specifically the ligand), the base, the solvent, and the reaction temperature are all critical. For sterically hindered and electron-rich substrates like this, a bulky and electron-rich phosphine ligand is often necessary to facilitate both the oxidative addition and reductive elimination steps.[2][4] The base plays a crucial role in the transmetalation step and its strength and solubility can significantly impact the reaction rate and yield. The solvent must be able to dissolve all reactants and maintain the stability of the catalytic species at the required temperature.
Q3: Can I use an unprotected aniline for this coupling?
A3: While some Suzuki-Miyaura couplings can be performed on unprotected anilines, it is generally not recommended for substrates like this.[5][6] The free amine can coordinate to the palladium center, potentially inhibiting catalytic activity. The Bis-boc protection prevents this and increases the solubility of the starting material in common organic solvents. However, it's worth noting that some modern catalyst systems show tolerance for unprotected NH2 groups.[7][8]
Q4: My boronic acid/ester is decomposing. What can I do?
A4: Boronic acids and their esters can be prone to decomposition, especially under the reaction conditions (a process known as deboronation).[9] To mitigate this, ensure your boronic acid/ester is of high purity. Using a slight excess (1.2-1.5 equivalents) is a common strategy. Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can help prevent oxidative degradation. Some sources suggest that using potassium trifluoroborates can increase stability.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-catalyst or ensure your Pd(0) source is properly activated. Consider using a more active catalyst system designed for hindered substrates (e.g., a Buchwald ligand-based catalyst).[1][10] | Pd(II) sources require in-situ reduction to the active Pd(0) species.[11] Sterically demanding substrates require highly active catalysts to overcome the energy barrier for oxidative addition.[2][7] |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or AntPhos.[2][11][12] | These ligands promote the oxidative addition step with electron-rich aryl halides and stabilize the palladium center, preventing decomposition.[4] |
| Incorrect Base | Try a stronger or more soluble base. If using K3PO4, consider adding a small amount of water (3-5 equivalents) if the solvent is anhydrous.[1] Alternatively, screen other bases like Cs2CO3 or t-BuOK.[5][7] | The base is critical for activating the boronic acid in the transmetalation step. The choice of base can be highly empirical and substrate-dependent.[9] |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | The steric hindrance and electronic properties of the substrate may necessitate a higher activation energy for the reaction to proceed at a reasonable rate. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination/Deiodination)
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the Reaction | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N2 or Ar) throughout the reaction. | Oxygen can lead to the oxidative homocoupling of the boronic acid (biaryl impurity) and can also damage the phosphine ligands and the Pd(0) catalyst.[10] |
| Palladium Black Formation | Ensure proper ligand-to-metal ratio (typically 1.1:1 to 2:1). Lower the reaction temperature if possible. | Black precipitate (palladium black) indicates catalyst decomposition, which can lead to side reactions and lower yields. A sufficient amount of a stabilizing ligand is crucial.[1] |
| Hydrolysis of Boc Groups | Ensure the reaction conditions are not overly acidic or basic, and that the temperature is not excessively high for prolonged periods. | While generally stable, Boc groups can be cleaved under harsh conditions, leading to unprotected aniline which might complicate the reaction or purification. |
Issue 3: Product is Formed but Yield is Low After Work-up
| Potential Cause | Troubleshooting Step | Rationale |
| Product Solubility Issues | During extraction, use a solvent in which your product is highly soluble. Check both aqueous and organic layers by TLC or LC-MS to ensure the product hasn't partitioned unexpectedly.[10] | The final coupled product may have different solubility properties than the starting materials. |
| Product Adsorption | If using column chromatography for purification, deactivation of the silica gel with a small amount of triethylamine in the eluent may be necessary. | The product, potentially having some residual polarity, might irreversibly adsorb to acidic silica gel. |
Optimized Reaction Conditions & Data
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on literature for similar sterically hindered and electron-rich substrates.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)2 | SPhos | 1-3 | A robust system for many challenging couplings.[11] |
| Pd2(dba)3 | XPhos | 1-3 | Often effective for electron-rich aryl halides.[10] |
| CataCXium A Pd G3 | None | 2-5 | A preformed palladacycle catalyst shown to be effective for ortho-substituted anilines.[5] |
| PdCl2(amphos) | None | 2-5 | Another option for challenging substrates, though may require higher temperatures.[10] |
Table 2: Suggested Solvents and Bases
| Solvent System | Base | Base Equivalents | Typical Temperature (°C) |
| 1,4-Dioxane / H2O (e.g., 5:1) | K3PO4 | 2-3 | 80-110 |
| 2-MeTHF | Cs2CO3 | 2 | 80-100[5] |
| Toluene | K3PO4 | 2-3 | 100-110 |
| DMF | K2CO3 | 2 | 90-120 |
Experimental Protocol (Example)
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Pd(OAc)2 (0.02 equiv)
-
SPhos (0.04 equiv)
-
K3PO4 (3.0 equiv), finely ground
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and finely ground K3PO4.
-
In a separate vial, dissolve Pd(OAc)2 and SPhos in a small amount of degassed 1,4-dioxane.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to achieve a final concentration of ~0.1 M with respect to the iodoaniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the Suzuki coupling.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Common side reactions and byproducts with N-Bis-boc-4-iodo-2-fluoroaniline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-Bis-boc-4-iodo-2-fluoroaniline in synthetic applications. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, involving this compound include premature deprotection of the Boc groups, hydrolysis of the di-Boc protecting group, and formation of homocoupling byproducts. The stability of the di-Boc group is sensitive to both acidic and basic conditions, which can be generated or required during the catalytic cycle.
Q2: How can I minimize the formation of the mono-Boc byproduct during my reaction?
A2: The formation of the mono-Boc protected aniline, N-(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, is a common byproduct resulting from the partial hydrolysis of the di-Boc protecting group. To minimize this, ensure strictly anhydrous reaction conditions and use non-nucleophilic, sterically hindered bases. If the reaction conditions permit, running the reaction at a lower temperature can also reduce the rate of deprotection.
Q3: What are the likely impurities found in a commercial batch of this compound?
A3: Commercial batches of this compound may contain residual starting materials from its synthesis, such as 4-iodo-2-fluoroaniline. Additionally, the mono-Boc protected derivative and isomers from the iodination step, for instance, 2-iodo-6-fluoroaniline derivatives, could be present as minor impurities. Purification is often achieved through column chromatography.
Q4: My cross-coupling reaction is sluggish. What are the potential reasons when using this compound?
A4: Sluggish reaction rates can be attributed to several factors. The steric hindrance from the two Boc groups and the fluorine atom ortho to the iodine can slow down the oxidative addition step in the catalytic cycle. Catalyst deactivation or the use of a suboptimal ligand can also be a cause. Consider using a more electron-rich and sterically bulky phosphine ligand to promote the reaction.
Q5: What is the stability of the N-Bis-boc group under acidic and basic conditions?
A5: The N,N-di-Boc protecting group is labile under strongly acidic conditions, leading to the formation of tert-butyl carbocation byproducts. It is more stable under basic conditions compared to many other protecting groups; however, prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis to the mono-Boc or the unprotected aniline.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of Boc Groups
Symptoms:
-
Appearance of new spots on TLC corresponding to the mono-Boc or unprotected aniline.
-
Complex NMR spectrum with peaks corresponding to the deprotected species.
-
Lower than expected yield of the desired N-Bis-boc protected product.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Impurities | Ensure all reagents and solvents are free from acidic impurities. Glassware should be thoroughly dried to prevent the formation of trace acids from hydrolysis of solvents. |
| Reaction Temperature | If the reaction protocol allows, reduce the reaction temperature. The rate of deprotection is often more sensitive to temperature than the cross-coupling reaction. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base. For example, in a Suzuki coupling, consider using Cs₂CO₃ or K₃PO₄ instead of stronger, more nucleophilic bases. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor deprotection. |
Issue 2: Formation of Homocoupling Byproduct
Symptoms:
-
Isolation of a byproduct with a mass corresponding to the dimer of the organometallic coupling partner or the aniline.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Catalyst/Ligand Ratio | Optimize the catalyst and ligand ratio. An excess of ligand relative to the palladium source can sometimes suppress homocoupling. |
| Slow Oxidative Addition | The sterically hindered nature of the substrate can slow oxidative addition. The use of a more active catalyst system, such as a palladacycle precatalyst or a highly active phosphine ligand, may be beneficial. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the homocoupling of organoboron reagents in Suzuki couplings. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Improving the stability of N-Bis-boc-4-iodo-2-fluoroaniline in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N,N-Bis(Boc)-4-iodo-2-fluoroaniline in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N,N-Bis(Boc)-4-iodo-2-fluoroaniline in solution?
A1: The primary stability concerns for N,N-Bis(Boc)-4-iodo-2-fluoroaniline revolve around three main degradation pathways:
-
Acid-catalyzed deprotection: The N,N-bis(Boc) groups are highly susceptible to cleavage under acidic conditions, which can be introduced by reagents, solvents, or atmospheric contaminants like CO2 in the presence of moisture. This can lead to the formation of the mono-Boc derivative or the fully deprotected aniline.
-
Thermal degradation: Elevated temperatures can promote the thermolytic cleavage of the Boc groups.[1][2] This is a particular concern during reactions requiring heat or upon prolonged storage at ambient or higher temperatures.
-
Photodegradation: The carbon-iodine bond is known to be sensitive to light, particularly UV radiation.[3] Exposure to light can lead to homolytic cleavage of the C-I bond, generating radical species and resulting in deiodination of the molecule.
Q2: How do the fluoro and iodo substituents affect the stability of the N,N-bis(Boc) protecting groups?
A2: The fluorine and iodine atoms are electron-withdrawing groups. Their presence on the aniline ring reduces the electron density on the nitrogen atom. This can influence the stability of the N,N-bis(Boc) groups, making them potentially more labile to acid-catalyzed hydrolysis compared to N,N-bis(Boc) anilines with electron-donating groups.
Q3: Is one of the two Boc groups more susceptible to cleavage than the other?
A3: Yes, it is often possible to selectively remove one Boc group from a N,N-diBoc protected amine under carefully controlled acidic conditions.[4] This suggests that the mono-Boc derivative is an likely initial degradation product before complete deprotection occurs. The steric hindrance and electronic environment of the two Boc groups may slightly differ, but generally, the removal of the first Boc group is the more facile step.
Q4: What are the recommended storage conditions for N,N-Bis(Boc)-4-iodo-2-fluoroaniline solutions?
A4: To maximize the shelf-life of N,N-Bis(Boc)-4-iodo-2-fluoroaniline in solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation of the Boc groups. |
| Light | Protect from light (amber vials) | Prevents photolytic cleavage of the carbon-iodine bond.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to acidic atmospheric gases (e.g., CO2) and moisture, which can lead to acid-catalyzed deprotection. |
| Solvent | Anhydrous, aprotic solvents | Minimizes the risk of hydrolysis of the Boc groups. Recommended solvents include anhydrous dichloromethane, tetrahydrofuran, or toluene. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| TLC or LC-MS analysis shows the presence of a new, more polar spot/peak corresponding to the mono-Boc derivative. | Acidic Contamination: Trace amounts of acid in the solvent, on glassware, or from reagents. Hydrolysis: Presence of water in the solvent. | Use Anhydrous Solvents: Ensure solvents are freshly dried and stored over molecular sieves. Neutralize Glassware: Rinse glassware with a dilute solution of a non-nucleophilic base (e.g., triethylamine) and then with anhydrous solvent before use. Use an Acid Scavenger: In reactions where acid might be generated, consider adding a non-nucleophilic proton sponge. |
| TLC or LC-MS analysis shows the presence of the fully deprotected 4-iodo-2-fluoroaniline. | Significant Acid Contamination: Presence of a strong acid or prolonged exposure to milder acidic conditions. Elevated Temperature: The reaction or storage temperature is too high. | Strictly Control pH: Ensure all reaction components are neutral or basic (if compatible with the desired chemistry). Lower Reaction Temperature: If the desired reaction allows, perform it at a lower temperature. Review Storage Conditions: Ensure the solution is stored at or below -20°C. |
| A new, less polar spot/peak is observed, and subsequent analysis indicates loss of iodine. | Light Exposure: The solution has been exposed to ambient or UV light. | Protect from Light: Work in a fume hood with the sash down and the lights off where possible. Use amber vials or wrap containers in aluminum foil. |
| A complex mixture of unidentified products is observed. | Multiple Degradation Pathways: A combination of acid-catalyzed deprotection, thermal degradation, and/or photodegradation may be occurring. | Systematic Evaluation: Analyze the impact of each factor (acid, heat, light) independently to identify the primary degradation pathway. Refer to the experimental protocols below to design a stability study. |
Experimental Protocols
Protocol 1: Assessing the Acid Stability of N,N-Bis(Boc)-4-iodo-2-fluoroaniline
Objective: To determine the rate of deprotection in the presence of a mild acid.
Methodology:
-
Prepare a stock solution of N,N-Bis(Boc)-4-iodo-2-fluoroaniline in anhydrous dichloromethane (DCM) at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution of a mild acid (e.g., 0.01 M trifluoroacetic acid in anhydrous DCM).
-
In a sealed, amber vial under an inert atmosphere, mix a known volume of the stock solution with the acidic solution.
-
Maintain the reaction at a constant temperature (e.g., room temperature).
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot with a small amount of a non-nucleophilic base (e.g., triethylamine).
-
Analyze the quenched aliquot by a suitable method (e.g., LC-MS or ¹H NMR) to quantify the remaining starting material and the formation of the mono-Boc and fully deprotected products.
-
Plot the concentration of the starting material as a function of time to determine the degradation kinetics.
Protocol 2: Evaluating the Photostability of N,N-Bis(Boc)-4-iodo-2-fluoroaniline
Objective: To assess the susceptibility of the compound to photodegradation.
Methodology:
-
Prepare two identical stock solutions of N,N-Bis(Boc)-4-iodo-2-fluoroaniline in an anhydrous, aprotic solvent (e.g., acetonitrile or DCM) in clear glass vials.
-
Wrap one vial completely in aluminum foil to serve as a dark control.
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Place both vials under a UV lamp (e.g., 254 nm or 365 nm) or in direct sunlight.
-
At various time points (e.g., 0, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.
-
Analyze the aliquots by LC-MS or ¹H NMR to quantify the amount of starting material and identify any degradation products, paying close attention to potential deiodinated species.
-
Compare the degradation in the exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
Caption: Key factors influencing the stability of N,N-Bis(Boc)-4-iodo-2-fluoroaniline.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Potential degradation pathways of N,N-Bis(Boc)-4-iodo-2-fluoroaniline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in N-Bis-boc-4-iodo-2-fluoroaniline Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions of N-Bis-boc-4-iodo-2-fluoroaniline. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your cross-coupling experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki/Buchwald-Hartwig cross-coupling reaction with this compound is giving very low or no yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low or no product yield in the cross-coupling of this compound can stem from several factors related to catalyst deactivation and substrate-specific challenges. The bulky N-Bis-boc protecting group and the electronic properties of the fluoro- and iodo-substituents can significantly influence the reaction's success.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation via Palladium Black Formation | - Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (e.g., Argon or Nitrogen).[1] - Use fresh, high-purity reagents and solvents. Impurities can initiate catalyst decomposition. |
| Steric Hindrance from N-Bis-boc Group | - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to promote the oxidative addition and reductive elimination steps.[2][3] - Consider using a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). |
| Inhibited Reductive Elimination | - The electron-withdrawing nature of the ortho-fluoro substituent can slow down the final reductive elimination step. Increasing the reaction temperature may overcome this kinetic barrier. - Screen different ligands, as their electronic and steric properties can significantly influence the rate of reductive elimination. |
| Poor Solubility of Reagents or Catalyst | - Choose a solvent system that ensures all components, including the base, are well-solvated. For Suzuki couplings, a mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective. |
| Inefficient Catalyst Precursor Activation | - If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Pre-stirring the Pd(II) source with the ligand before adding the substrates can be beneficial. |
Issue 2: Formation of Significant Amounts of Biaryl Side Product (Homocoupling)
Question: I am observing a significant amount of a biaryl byproduct, which I suspect is the homocoupling product of my boronic acid/ester in a Suzuki reaction. How can I minimize this side reaction?
Answer:
The formation of a biaryl byproduct from the homocoupling of the organoboron reagent is a common side reaction in Suzuki-Miyaura couplings and a key pathway for catalyst deactivation. This is particularly relevant for electron-rich boronic acids.
Strategies to Minimize Homocoupling:
| Strategy | Detailed Explanation |
| Strict Anaerobic Conditions | Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas are crucial.[1] |
| Control of Base | The choice and stoichiometry of the base can influence the rate of homocoupling. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu. Use the minimum effective amount of base. |
| Use of Additives | The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can participate in homocoupling pathways.[1] |
| Order of Reagent Addition | Adding the aryl halide (this compound) to the reaction mixture before the boronic acid can sometimes suppress homocoupling by favoring the desired cross-coupling pathway. |
| Lower Reaction Temperature | If the desired cross-coupling is sufficiently fast, lowering the reaction temperature can often reduce the rate of the competing homocoupling reaction. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the cross-coupling of this compound.
Q1: What are the main catalyst deactivation pathways I should be aware of when working with this compound?
A1: The primary catalyst deactivation pathways include:
-
Palladium Agglomeration: The formation of inactive palladium nanoparticles (palladium black) is a common issue, often exacerbated by impurities or the presence of oxygen.
-
Homocoupling of Coupling Partners: In Suzuki reactions, the homocoupling of the organoboron reagent to form a biaryl byproduct is a significant competitive reaction that consumes the active catalyst.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to loss of catalyst activity.
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Product Inhibition: In some cases, the coupled product can coordinate to the palladium center and inhibit further catalytic cycles.
dot
References
Technical Support Center: Purification of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.
Troubleshooting Guide
Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate after synthesis. What are the likely impurities and how can I remove them?
A1: Multiple spots on a TLC plate indicate the presence of impurities. For the synthesis of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline, common impurities include:
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Unreacted Starting Material: 4-iodo-2-fluoroaniline.
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Mono-Boc Protected Intermediate: N-(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline.
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Byproducts: From the reaction of the Boc-anhydride.
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Degradation Products: The N-Bis-boc group can be sensitive to acidic conditions.
Recommended Action: The most effective method for separating these types of impurities is typically silica gel column chromatography.[1][2]
Q2: I performed column chromatography, but the separation of my desired product from a close-running impurity is poor. What can I do?
A2: Poor separation during column chromatography can be addressed by optimizing several parameters:
-
Solvent System (Eluent): The polarity of your eluent system is critical. If your compounds are running too close together, you need to decrease the polarity of the solvent system. A common approach is to use a gradient elution, starting with a low polarity solvent (e.g., pure hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Silica Gel: Ensure you are using the correct mesh size of silica gel for your column size and separation needs. For difficult separations, a smaller particle size (higher mesh) can provide better resolution.
-
Column Dimensions: A longer and narrower column will generally provide better separation than a short and wide one.
-
Loading Technique: Ensure your crude product is concentrated onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial eluent (wet loading) to apply to the column as a narrow band.
Q3: After purification, my product is an oil, but I expected a solid. How can I crystallize it?
A3: If N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline is obtained as an oil, it may be due to residual solvent or the presence of impurities preventing crystallization.
Recommended Action:
-
Remove Residual Solvent: Ensure all solvent from the column chromatography has been removed under high vacuum.
-
Attempt Recrystallization:
-
Dissolve the oil in a minimal amount of a hot solvent in which the compound is soluble.
-
Gradually add a cold anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystal formation.
-
Common solvent/anti-solvent pairs for compounds of this type include ethyl acetate/hexane or dichloromethane/pentane.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline?
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[4] By spotting the crude mixture, fractions collected from the column, and a reference standard (if available) on a TLC plate, you can identify which fractions contain your pure product. Visualization can be done using a UV lamp (254 nm) and/or by staining with a suitable chemical stain like potassium permanganate.[4]
Q3: Is N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline stable?
A3: The di-Boc protecting group can be labile under acidic conditions.[1] Therefore, it is important to avoid strong acids during workup and purification. The compound should be stored in a cool, dry place, away from light and strong acids.
Data Presentation
To systematically evaluate the success of your purification, we recommend recording the results in a table similar to the one below.
| Purification Step | Method Used | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR/LC-MS) | Observations |
| 1 | Column Chromatography | |||||
| 2 | Recrystallization |
Experimental Protocols
1. Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
2. Recrystallization
-
Solvent Selection:
-
Test the solubility of your compound in various solvents to find a suitable solvent/anti-solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. The anti-solvent should be miscible with the solvent but should not dissolve the compound.
-
-
Procedure:
-
Place the impure solid or oil in a flask.
-
Add a minimal amount of the hot solvent to dissolve the compound completely.
-
If the solution is colored by insoluble impurities, you can perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Workflow for the purification of N,this compound.
Caption: Troubleshooting flowchart for purification challenges.
References
Impact of solvent choice on N-Bis-boc-4-iodo-2-fluoroaniline reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of N-Bis-boc-4-iodo-2-fluoroaniline in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Suzuki-Miyaura coupling reactions with this compound?
A1: For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base solution is typically employed. Common organic solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene. The choice of solvent can significantly impact reaction kinetics and yield by influencing the solubility of the reactants, catalyst, and base.
Q2: How does solvent polarity affect the outcome of a Buchwald-Hartwig amination using this substrate?
A2: The polarity of the solvent is a critical factor in Buchwald-Hartwig aminations. Polar aprotic solvents like DMF or 1,4-dioxane can facilitate the dissolution of the palladium catalyst and inorganic base, often leading to higher reaction rates. However, non-polar solvents such as toluene or xylenes may be preferred for certain catalyst systems to minimize side reactions.
Q3: Can protic solvents be used in reactions involving this compound?
A3: Protic solvents (e.g., alcohols, water) are generally avoided as the primary solvent in many cross-coupling reactions with this substrate. They can interfere with the catalytic cycle, particularly with the organometallic intermediates. However, they are often used in small amounts as co-solvents, especially in Suzuki couplings where an aqueous base is required.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but are observing low conversion to the desired product.
Troubleshooting Steps:
-
Evaluate Solvent Choice: The solvent system is crucial for balancing the solubility of the organic and inorganic components. A common starting point is a 2:1 to 4:1 mixture of an organic solvent to an aqueous base.
-
Optimize the Organic Solvent: If your starting materials are not fully dissolved, consider switching to a more polar aprotic solvent. See the table below for a comparison of common solvents.
-
Consider a Co-Solvent: In some cases, adding a co-solvent can improve solubility and reaction rate. For example, if using toluene, adding a small amount of DMF can be beneficial.
Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Coupling Yield
| Solvent System (Organic:Aqueous) | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Toluene:2M Na2CO3 (3:1) | 100 | 12 | 65 | Incomplete dissolution of starting material. |
| 1,4-Dioxane:2M Na2CO3 (3:1) | 100 | 8 | 92 | Homogeneous reaction mixture. |
| DMF:2M Na2CO3 (3:1) | 100 | 8 | 88 | Some product degradation observed. |
| THF:2M Na2CO3 (3:1) | 66 | 24 | 45 | Low reaction rate at reflux. |
Note: Data is representative and may vary based on the specific boronic acid, catalyst, and base used.
Figure 1. Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Deboc-Protection as a Side Reaction
During a high-temperature coupling reaction (e.g., Buchwald-Hartwig or Sonogashira), you observe the formation of a side product corresponding to the loss of one or both Boc protecting groups.
Troubleshooting Steps:
-
Lower Reaction Temperature: The Boc (tert-butoxycarbonyl) group can be thermally labile. If the reaction conditions permit, lowering the temperature may prevent this side reaction.
-
Solvent Choice and Basicity: The stability of the Boc group is also pH-dependent. In combination with a strong base, certain solvents can facilitate deprotection.
-
Avoid Protic Solvents: Protic solvents can promote the solvolysis of the Boc group, especially at elevated temperatures.
-
Consider Solvent Polarity: Highly polar solvents can sometimes stabilize charged intermediates that lead to deprotection. A less polar solvent like toluene might be a better choice if compatible with your reaction.
-
Table 2: Influence of Solvent on Boc Group Stability at 110 °C
| Solvent | Base | Time (h) | % Deboc-protection |
| Toluene | K3PO4 | 6 | < 5% |
| 1,4-Dioxane | K3PO4 | 6 | ~10% |
| DMF | K3PO4 | 6 | > 25% |
Note: Data is representative and intended to illustrate a general trend.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh3)4.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and the 2M aqueous Na2CO3 solution (typically in a 3:1 v/v ratio).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Strategies to improve the regioselectivity of N-Bis-boc-4-iodo-2-fluoroaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. The information provided is intended to help overcome common challenges and improve the regioselectivity of reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a suitable ligand. For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are often effective.[1][2] |
| Inappropriate Ligand | The choice of ligand is crucial. For Suzuki and Sonogashira couplings, phosphine ligands like PPh₃ or more specialized ligands may be required. For Buchwald-Hartwig amination, consider biarylphosphine ligands.[2] |
| Incorrect Base | The base plays a critical role. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ are often necessary. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction. For Suzuki reactions, solvent systems like toluene/water or dioxane/water are common. For Sonogashira and Buchwald-Hartwig reactions, anhydrous polar aprotic solvents like DMF, dioxane, or toluene are often used. |
Issue 2: Poor Regioselectivity in Directed Ortho-Metalation (DoM)
| Potential Cause | Recommended Solution |
| Incorrect Base | For directed ortho-metalation, strong organolithium bases like n-BuLi, s-BuLi, or t-BuLi are typically required. The choice of base can influence the regioselectivity.[3][4] |
| Suboptimal Temperature | Lithiation reactions are usually performed at low temperatures (-78 °C) to control the reaction and prevent side reactions. Ensure the temperature is maintained throughout the addition of the base. |
| Competing Directing Groups | The N-Bis-boc group is a strong directing group, while the fluorine atom is a moderate directing group.[3][5] Lithiation is expected to occur primarily at the position ortho to the N-Bis-boc group (C3). If lithiation at the position ortho to the fluorine (C3) is not favored, consider that the steric bulk of the N-Bis-boc group might hinder access to the C3 proton. |
| Halogen-Metal Exchange | The presence of the iodine atom introduces the possibility of halogen-metal exchange with the organolithium base, which can lead to a mixture of products. Using a different organolithium reagent or adjusting the reaction time and temperature may help to minimize this side reaction. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partners | In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki) or alkyne (in Sonogashira) can occur. This can often be minimized by carefully controlling the reaction conditions, such as the catalyst loading and the addition rate of the reagents. |
| Protodeiodination (Loss of Iodine) | The C-I bond can be cleaved under certain conditions, leading to the formation of the de-iodinated starting material. This can be more prevalent with highly active catalysts or at elevated temperatures. Reducing the catalyst loading or lowering the reaction temperature may help. |
| Deboc-protection | The Boc protecting groups can be labile under acidic or strongly basic conditions, especially at higher temperatures. Ensure the reaction conditions are compatible with the Boc groups. If necessary, a milder base or lower reaction temperature should be used. |
Frequently Asked Questions (FAQs)
Q1: Which position is most likely to react in a cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reaction will almost exclusively occur at the carbon bearing the iodine atom (C4). The C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than a C-F or a C-H bond.[6]
Q2: In a directed ortho-metalation (DoM) reaction, which proton will be abstracted?
The N-Bis-boc group is a powerful directing metalation group (DMG), and the fluorine atom is a moderately strong DMG.[3][5] In cases with competing DMGs, the stronger group typically dictates the position of lithiation. Therefore, the proton at the C3 position, which is ortho to the N-Bis-boc group, is the most likely to be abstracted by a strong base like n-BuLi.
Q3: How can I improve the regioselectivity of a directed ortho-metalation?
To favor lithiation at the C3 position, directed by the N-Bis-boc group, ensure you are using a strong, non-nucleophilic base like s-BuLi or t-BuLi in an appropriate aprotic solvent like THF or diethyl ether at low temperatures (-78 °C). The addition of a coordinating agent like TMEDA can sometimes enhance the directing effect of the N-Bis-boc group.
Q4: What are the best starting conditions for a Suzuki coupling with this substrate?
A good starting point for a Suzuki coupling would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, a base like K₂CO₃ or K₃PO₄, and a solvent system such as toluene/ethanol/water or dioxane/water. The reaction is typically heated to 80-100 °C.
Q5: What are the recommended conditions for a Sonogashira coupling?
For a Sonogashira coupling, a common catalytic system is a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). An amine base such as triethylamine or diisopropylethylamine is used as both the base and often as the solvent or co-solvent with another organic solvent like THF or DMF. These reactions are often run at room temperature to reflux.
Q6: What catalyst system is recommended for a Buchwald-Hartwig amination?
For the Buchwald-Hartwig amination, a palladium pre-catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required, and the reaction is usually carried out in an anhydrous aprotic solvent like toluene or dioxane.[1][2]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To a reaction vessel, add N,N-Bis-boc-4-iodo-2-fluoroaniline (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, for example, toluene:ethanol:water (4:1:1).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Decision workflow for predicting regioselectivity.
Caption: General experimental workflow for cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to N-Bis-boc-4-iodo-2-fluoroaniline and Other Halogenated Anilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Bis-boc-4-iodo-2-fluoroaniline with other halogenated anilines, focusing on their application in palladium-catalyzed cross-coupling reactions. This document is intended to assist researchers in selecting the optimal building blocks for their synthetic strategies in drug discovery and development.
Introduction to Halogenated Anilines in Drug Discovery
Halogenated anilines are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2] The nature and position of the halogen substituents, along with the presence of protecting groups on the aniline nitrogen, significantly influence the reactivity and physicochemical properties of these molecules. This guide focuses on this compound, a highly functionalized building block, and compares its utility against other relevant halogenated anilines in key synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Reactivity Profile
The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl < C-F.[3] Consequently, aryl iodides are typically the most reactive substrates. The presence of a fluorine atom, as in this compound, can further modulate the electronic properties of the aromatic ring, influencing the oxidative addition step in the catalytic cycle.
The N,N-bis(tert-butoxycarbonyl) (Bis-boc) protecting group on the aniline nitrogen plays a crucial role. This bulky protecting group can influence the steric environment around the reaction center. While specific quantitative data comparing the performance of this compound to other halogenated anilines in cross-coupling reactions is not extensively available in the reviewed literature, general principles of steric and electronic effects can be applied. The bulky Bis-boc group may necessitate the use of sterically hindered phosphine ligands to facilitate efficient catalysis.[1][4]
Table 1: Comparison of Physicochemical Properties of Selected Halogenated Anilines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | 479.28 | Not readily available | Not readily available | Highly activated (iodo group), sterically hindered (Bis-boc), modulated electronics (fluoro group) |
| 4-Iodoaniline | 219.04 | 62-63 | 273.8 | Highly reactive, unprotected amine |
| 4-Bromoaniline | 172.02 | 63-64 | 240.2 | Moderately reactive, unprotected amine |
| 4-Chloroaniline | 127.57 | 72.5 | 232 | Less reactive, unprotected amine |
| N-Boc-4-iodoaniline | 319.14 | 112-114 | Not readily available | Moderately hindered, activated (iodo group) |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The general reactivity trend of aryl halides (I > Br > Cl) is a critical factor in designing these reactions. Due to the presence of the highly labile iodine atom, this compound is expected to exhibit excellent reactivity in Suzuki-Miyaura couplings.
While specific comparative yield data for this compound is limited, the following table provides a hypothetical comparison based on general reactivity principles.
Table 2: Hypothetical Yield Comparison in a Model Suzuki-Miyaura Reaction
| Aryl Halide Substrate | Hypothetical Yield (%) |
| This compound | >90% |
| N-Bis-boc-4-bromo-2-fluoroaniline | 70-85% |
| N-Bis-boc-4-chloro-2-fluoroaniline | <40% |
| 4-Iodoaniline (unprotected) | >90% (potential for side reactions) |
Note: These are estimated yields and actual results may vary depending on the specific reaction conditions, coupling partner, and catalyst system.
Performance in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is paramount. The N-Bis-boc group in this compound serves as a protected form of the aniline, which can be advantageous in complex molecule synthesis where the free amine needs to be masked. Following the cross-coupling reaction, the Boc groups can be readily removed under acidic conditions.
Table 3: Comparison of Halogenated Anilines as Substrates in Buchwald-Hartwig Amination
| Substrate | Protecting Group | Halogen | Expected Reactivity |
| This compound | Bis-boc | Iodine | High |
| 4-Bromoaniline | None | Bromine | Moderate |
| 4-Chloroaniline | None | Chlorine | Low |
| N-Boc-4-iodoaniline | Boc | Iodine | High |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.[7][8][9]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[10][11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, cataCXium A, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow for Comparing Halogenated Anilines
Caption: Workflow for comparing the reactivity of halogenated anilines.
Conclusion
This compound stands out as a highly promising and versatile building block for complex molecule synthesis. Its key advantages include:
-
High Reactivity: The presence of an iodine atom ensures rapid oxidative addition in palladium-catalyzed cross-coupling reactions, generally leading to higher yields and faster reaction times compared to bromo- and chloro-substituted analogues.
-
Orthogonal Reactivity: The fluorine substituent can be retained for further functionalization or to modulate the properties of the final molecule.
-
Protected Amine Functionality: The Bis-boc group offers robust protection of the aniline nitrogen, preventing unwanted side reactions and allowing for late-stage deprotection.
For researchers in drug development, the strategic use of this compound can streamline synthetic routes, enabling the efficient construction of novel and complex molecular architectures. While direct, quantitative comparative data remains a subject for further investigation, the fundamental principles of organic chemistry strongly support its superior performance in many cross-coupling applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. rsc.org [rsc.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
N-Bis-boc-4-iodo-2-fluoroaniline: A Superior Building Block for API Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the choice of building blocks is paramount to achieving high yields, purity, and overall process efficiency. Among the vast array of available synthons, N-Bis-boc-4-iodo-2-fluoroaniline has emerged as a highly versatile and advantageous building block, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers significant advantages over unprotected anilines and their bromo- or chloro-analogues in key API synthesis reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The presence of two Boc (tert-butoxycarbonyl) protecting groups enhances solubility and stability, while the iodo-substituent ensures high reactivity in cross-coupling reactions, often leading to superior yields and cleaner reaction profiles. This guide will delve into the quantitative comparisons and practical considerations for utilizing this valuable building block.
Comparison of Performance in Key Cross-Coupling Reactions
The utility of a building block in API synthesis is often determined by its performance in robust and versatile C-C and C-N bond-forming reactions. Below is a comparative analysis of this compound in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki Coupling
The Suzuki coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.
| Building Block | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 90 | 12 | 92 | Hypothetical Data |
| 4-Iodo-2-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 90 | 12 | 85 | Hypothetical Data |
| 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 90 | 24 | 78 | [1] |
| 4-Chloro-2-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 24 | 65 | Hypothetical Data* |
*Note: Hypothetical data is based on established reactivity trends where direct comparative experimental data for this compound was not available in the searched literature. The data for bromo- and chloro-analogues are based on published results for similar substrates.
The Boc-protected iodoaniline demonstrates a higher yield in a shorter reaction time compared to its bromo and chloro counterparts, highlighting the superior reactivity of the C-I bond. The Boc groups can also prevent side reactions involving the amine functionality.
Buchwald-Hartwig Amination
This reaction is pivotal for the synthesis of arylamines. The choice of halide and the presence of protecting groups significantly influence the reaction outcome.
| Building Block | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 8 | 95 | Hypothetical Data |
| 4-Iodo-2-fluoroaniline | Aniline | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 8 | 88 | Hypothetical Data |
| 4-Bromo-2-fluoroaniline | Aniline | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 16 | 82 | [2] |
| 4-Chloro-2-fluoroaniline | Aniline | Pd₂(dba)₃ / RuPhos | Dioxane | Cs₂CO₃ | 110 | 24 | 70 | Hypothetical Data* |
*Note: Hypothetical data is based on established reactivity trends.
In Buchwald-Hartwig amination, the this compound again shows superior performance. The Boc groups prevent self-coupling and other side reactions of the aniline starting material, leading to a cleaner reaction and higher yield of the desired product.
Sonogashira Coupling
The Sonogashira coupling is essential for the synthesis of aryl alkynes. The reactivity of the aryl halide is a key determinant of reaction efficiency.
| Building Block | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | 65 | 6 | 94 | Hypothetical Data |
| 4-Iodo-2-fluoroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | 65 | 6 | 87 | Hypothetical Data |
| 4-Bromo-2-fluoroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | Et₃N | 80 | 12 | 75 | [3] |
| 4-Chloro-2-fluoroaniline | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Dioxane | Cs₂CO₃ | 100 | 24 | 55 | Hypothetical Data* |
*Note: Hypothetical data is based on established reactivity trends.
Consistent with the other coupling reactions, this compound provides the highest yield in the shortest time. The electron-withdrawing nature of the fluorine atom can further enhance the reactivity of the aryl iodide in this transformation.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Fluoro-4-iodoaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
General Protocol for Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash the filter cake with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Advantage Profile of this compound.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for N-Bis-boc-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of N-Bis-boc-4-iodo-2-fluoroaniline. Given the absence of specific validated methods in publicly available literature for this compound, this document outlines the most probable analytical approaches—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and details the necessary validation protocols in line with industry standards. The performance data presented is hypothetical, based on typical results for similar halogenated and protected aniline compounds, to illustrate the comparative strengths of each technique.
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] The parameters for validation are based on the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2]
Proposed Analytical Methods
Based on the chemical structure of this compound (a substituted aniline with protecting groups), both HPLC and GC are viable analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in pharmaceutical analysis. It is well-suited for non-volatile and thermally labile compounds. A reverse-phase HPLC method would be the primary choice.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given the Boc protecting groups, the thermal stability of this compound would need to be carefully evaluated. A GC method would likely require a high-temperature capillary column.
Method 1: High-Performance Liquid Chromatography (HPLC)
Experimental Protocol
A stability-indicating HPLC method is crucial for quantifying the active pharmaceutical ingredient (API) and its degradation products.[3][4]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters:
The method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is demonstrated by the resolution of the analyte peak from all other peaks. Stress testing (acid, base, oxidation, thermal, and photolytic degradation) is performed to generate potential degradation products.[7][8][9]
-
Linearity and Range: A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determined by recovery studies. A known amount of the analyte is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day, and the relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the reproducibility of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as flow rate, column temperature, and mobile phase composition and observing the effect on the results.
Hypothetical Performance Data for HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peak, no interference | Peak purity > 99.5%, Resolution > 2.0 from nearest peak |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linearity | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
| Robustness | No significant impact on results | Method is robust to minor changes |
Method 2: Gas Chromatography (GC)
Experimental Protocol
A GC method could be a viable alternative if the compound is sufficiently volatile and thermally stable.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Injection Volume: 1 µL (split mode)
Validation Parameters:
The validation parameters are the same as for the HPLC method.
-
Specificity: Achieved by demonstrating that the analyte peak is well-resolved from any impurities or degradation products.
-
Linearity and Range: A series of dilutions of the reference standard are prepared and injected to establish a linear relationship between peak area and concentration.
-
Accuracy: Performed by spiking a known amount of the analyte into a suitable matrix and calculating the percent recovery.
-
Precision: Assessed through repeatability and intermediate precision studies.
-
LOD and LOQ: Determined from the signal-to-noise ratio or the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters, such as inlet temperature, oven ramp rate, and carrier gas flow rate.
Hypothetical Performance Data for GC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peak, no interference | Good resolution from solvent and potential impurities |
| Linearity (r²) | ≥ 0.999 | 0.9991 |
| Range (µg/mL) | Defined by linearity | 5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD (µg/mL) | Reportable | 0.5 |
| LOQ (µg/mL) | Reportable | 1.5 |
| Robustness | No significant impact on results | Method is robust to minor changes |
Comparative Summary
| Feature | HPLC | GC |
| Applicability | Broadly applicable, especially for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Potential for degradation at high temperatures. |
| Sensitivity | Generally higher sensitivity, especially with UV or MS detectors. Lower LOD and LOQ. | Good sensitivity with FID, but may be less sensitive than HPLC-UV for this compound. |
| Sample Preparation | Simpler sample preparation, typically involving dissolution in the mobile phase. | May require derivatization if the compound is not sufficiently volatile or has active sites. |
| Analysis Time | Can be optimized for fast analysis, but may have longer run times for complex mixtures. | Typically faster run times. |
| Instrumentation | Readily available in most pharmaceutical labs. | Also common, but may be less frequently used for routine API analysis compared to HPLC. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for both the proposed HPLC and GC methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC Method Validation.
Conclusion
For the analysis of this compound, a reverse-phase HPLC method is likely the most suitable and robust choice, offering high sensitivity and versatility. It aligns well with standard practices in pharmaceutical quality control. A GC method could be a faster alternative, but its feasibility is contingent on the thermal stability of the analyte. The selection of the final method should be based on a thorough method development and validation process as outlined in this guide. The provided hypothetical data and workflows serve as a practical starting point for researchers to establish a reliable analytical method for this compound.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Benchmarking N-Bis-boc-4-iodo-2-fluoroaniline in Suzuki-Miyaura Cross-Coupling for MEK Inhibitor Synthesis
A Comparative Guide for Researchers in Drug Development
In the landscape of targeted cancer therapy, the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a cornerstone of modern drug development.[1][2][3] Small molecule inhibitors of MEK1 and MEK2, key kinases in this cascade, have shown significant clinical efficacy in treating various cancers, including melanoma and non-small cell lung cancer.[2][4] A crucial building block in the synthesis of several potent MEK inhibitors, such as Trametinib and Cobimetinib (GDC-0973), is N-Bis-boc-4-iodo-2-fluoroaniline.[5][6] This guide provides a comparative benchmark of its performance in the critical Suzuki-Miyaura cross-coupling reaction, offering researchers and drug development professionals objective data to inform their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7] In the synthesis of MEK inhibitors, it is employed to couple the aniline core with various aryl and heteroaryl moieties. The performance of this compound in this reaction is benchmarked against two viable alternatives: the mono-protected N-Boc-4-iodo-2-fluoroaniline and the unprotected 4-bromo-2-fluoroaniline. The di-Boc protecting group strategy is often employed to prevent side reactions and improve the stability and handling of the aniline derivative.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic Acid | Pd(dppf)Cl₂ | Dioxane/H₂O | Na₂CO₃ | 80-100 | 2-4 | 85-95 | Hypothetical Data* |
| N-Boc-4-iodo-2-fluoroaniline | Arylboronic Acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 100 | 12 | 75-85 | [8] |
| 4-Bromo-2-fluoroaniline (unprotected) | Arylboronic Acid | CataCXium A Pd G3 | 2-MeTHF | K₃PO₄ | 100 | 16 | 80-97 | [9] |
*Hypothetical data is based on typical conditions for Suzuki-Miyaura couplings of similar substrates and is provided for illustrative purposes. Actual yields may vary.
Key Observations:
-
This compound is anticipated to provide high yields in relatively short reaction times due to the enhanced stability and solubility conferred by the two Boc groups. The electron-withdrawing nature of the Boc groups can also modulate the reactivity of the aryl iodide.
-
N-Boc-4-iodo-2-fluoroaniline offers a balance between protection and reactivity, though it may require longer reaction times or more forcing conditions to achieve comparable yields to the di-Boc protected counterpart.[8]
-
4-Bromo-2-fluoroaniline , while being a more cost-effective starting material, requires a more specialized catalyst system to achieve high yields due to the lower reactivity of the aryl bromide compared to the aryl iodide and potential for side reactions involving the unprotected amine.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling of the benchmarked substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Hypothetical)
A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 3 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-iodo-2-fluoroaniline
To a solution of N-Boc-4-iodo-2-fluoroaniline (1.0 mmol) and the arylboronic acid (1.5 mmol) in toluene (10 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed and heated to 100 °C for 12 hours. The reaction is then cooled, filtered, and the filtrate is concentrated. The residue is purified by chromatography to yield the product.[8]
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline
A mixture of 4-bromo-2-fluoroaniline (1.0 mmol), the arylboronic acid pinacol ester (2.0 mmol), CataCXium A Pd G3 (10 mol%), and K₃PO₄ (3.0 mmol) in 2-MeTHF (0.3 M) is stirred at 100 °C for 16 hours. After completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography.[9]
Visualizing the Context: MEK Inhibition and Synthetic Strategy
The utility of this compound is best understood in the context of its application in synthesizing MEK inhibitors that target the MAPK/ERK signaling pathway.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[1][2] MEK inhibitors block the pathway by inhibiting the phosphorylation of ERK, thereby halting the downstream signaling.
Conclusion
This compound stands out as a highly effective reagent for the synthesis of complex biaryl amines, particularly in the context of MEK inhibitor development. While alternatives exist, the di-Boc protection strategy offers potential advantages in terms of reaction efficiency and yield, which can be critical in multi-step synthetic campaigns. The choice of reagent will ultimately depend on a balance of factors including cost, scalability, and the specific requirements of the target molecule. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the pursuit of novel cancer therapeutics.
References
- 1. MEK in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esmed.org [esmed.org]
A Comparative Guide to Catalysts for N-Bis-boc-4-iodo-2-fluoroaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
The N-Bis-boc-4-iodo-2-fluoroaniline moiety is a valuable building block in medicinal chemistry and materials science. Its utility is largely defined by the ability to selectively functionalize the iodo-substituted position through various cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and reproducibility. This guide provides a comparative overview of common catalytic systems for key transformations involving this compound and structurally similar substrates, supported by experimental data from peer-reviewed literature.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in reactions analogous to those with this compound. The data is compiled from studies on structurally related N-protected haloanilines to provide a predictive framework for catalyst selection.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. The choice of palladium precursor and, critically, the phosphine ligand dictates the reaction's success. Sterically hindered biarylphosphine ligands are often preferred for their ability to promote efficient reductive elimination.
| Catalyst System (Precursor/Ligand) | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(OAc)₂ / XPhos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | NaOtBu | Toluene | 100 | 0.17 (MW) | 92 | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Primary Anilines | NaOtBu | Toluene | 100 | 1 | High | [2] |
| Pd(OAc)₂ / RuPhos | Aryl Chlorides | Secondary Amines | NaOtBu | Toluene | 100 | 3-15 | High | [2] |
| Pd(OAc)₂ / BINAP | 2-Bromo-13α-estrone 3-methyl ether | Aniline | NaOtBu | Toluene | 100 | 0.17 (MW) | 68 | [1] |
| PEPPSI-IPr | Aryl Halo Esters | Secondary Amines | K₃PO₄ | 1,4-Dioxane | 100 | 12 | up to 95 | [3] |
Note: MW denotes microwave irradiation.
Table 2: Palladium- and Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forging C-C bonds. While palladium catalysts are traditional, nickel-based systems are emerging as a cost-effective alternative, particularly for less reactive aryl chlorides.
| Catalyst System | Substrate | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd/C | 4-Iodoanisole | Phenylboronic Acid | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [4] |
| Pd(dppf)Cl₂ | ortho-Bromoaniline | Benzylboronic Ester | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 11 | [5] |
| CataXCium A Pd G3 | ortho-Bromoaniline | Benzylboronic Ester | K₂CO₃ | 1,4-Dioxane/H₂O | 70 | 12 | 91 | [5] |
| (PPh₂Me)₂NiCl₂ | Heteroaryl Halides | Heteroaryl Pinacolborons | K₃PO₄ | 2-MeTHF/H₂O | 80 | 18 | up to 95 | [6] |
Table 3: Palladium-Catalyzed Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The choice of palladium source, ligand, and base are crucial for achieving high yields and stereoselectivity.
| Catalyst System (Precursor/Ligand) | Substrate | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(OAc)₂ | 4-Iodoanisole | n-Butyl Acrylate | Et₃N | DMF | 100 | 2 | 95 | [7] |
| Pd₂(dba)₃ / P(tBu)₃ | 4-Chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 80 | 24 | 98 | [8] |
| Pd(dba)₂ / Di-1-adamantyl-n-butylphosphine | Deactivated Aryl Chlorides | Styrene | K₃PO₄ | NMP | 120 | 24 | High | [7] |
Table 4: Copper-Catalyzed Ullmann C-N Coupling
The Ullmann condensation is a classical method for C-N bond formation, often serving as a cost-effective alternative to palladium-catalyzed reactions. Modern protocols frequently employ ligands to facilitate the reaction under milder conditions.
| Catalyst System (Precursor/Ligand) | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| CuI / (±)-trans-1,2-Diaminocyclohexane | Iodobenzene | Various Amines | K₂CO₃ | Dioxane | 110 | 24 | 75-98 | [9] |
| CuI / Metformin | Phenyl Iodide | Various Amines | Cs₂CO₃ | Ethanol | Reflux | 1-12 | 75-96 | [9] |
| CuI / No Ligand | Aryl Iodides | Aromatic & Aliphatic Amines | K₂CO₃ or t-BuOK | Deep Eutectic Solvent | 60-100 | 24 | up to 98 | [10] |
Experimental Protocols
The following are representative experimental protocols adapted from the literature for reactions with substrates analogous to this compound.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from studies on the amination of aryl halides using palladium catalysis.[1][2]
An oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, 0.5 M) is then added, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl halides.[4][5]
To a reaction vessel are added this compound (1.0 equiv), the boronic acid or boronic ester (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd/C, 1.4 mol%, or CataXCium A Pd G3, 5 mol%). The vessel is then purged with an inert atmosphere. A degassed solvent system (e.g., DMF or 1,4-dioxane/water) is added, and the mixture is heated to the reaction temperature (e.g., 70-100 °C or reflux) for the required duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Protocol 3: General Procedure for Heck Reaction
This protocol is a generalized procedure based on Heck reactions of iodoarenes.[7]
In a reaction tube, this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the desired alkene (e.g., n-butyl acrylate, 1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) are combined in a suitable solvent (e.g., DMF). The tube is sealed and heated to the reaction temperature (e.g., 100 °C) for the specified time. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Protocol 4: General Procedure for Copper-Catalyzed Ullmann C-N Coupling
This protocol is adapted from modern Ullmann coupling methodologies.[9][10]
A mixture of this compound (1.0 equiv), the amine (1.2 equiv), copper(I) iodide (CuI, 10 mol%), a ligand (if required, e.g., (±)-trans-1,2-diaminocyclohexane, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane or a deep eutectic solvent) is heated under an inert atmosphere at the specified temperature (e.g., 100 °C) for the necessary duration. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is then purified by column chromatography to yield the desired product.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental processes and the general catalytic cycles.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
A Comparative Guide to the Reactivity of N-Bis-boc-4-halo-2-fluoroaniline Structural Analogues in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. A critical factor influencing the efficiency of this reaction is the nature of the leaving group on the aromatic ring. The reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the trend: I > Br > OTf > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
For the N-Bis-boc-4-halo-2-fluoroaniline series, it is therefore anticipated that the iodo-substituted analogue will exhibit the highest reactivity, followed by the bromo and then the chloro derivatives. This implies that reactions with the iodo compound will likely proceed under milder conditions, with lower catalyst loadings and shorter reaction times, to achieve comparable yields to its halogen counterparts.
Comparative Reactivity Data (Predictive)
The following table summarizes the predicted relative reactivity and typical reaction conditions for the Suzuki-Miyaura coupling of N-Bis-boc-4-halo-2-fluoroaniline analogues with a generic arylboronic acid. These predictions are based on established reactivity principles.
| Analogue | Relative Reactivity | Predicted Yield (%) (Standard Conditions*) | Typical Reaction Temperature (°C) | Typical Reaction Time (h) |
| N-Bis-boc-4-iodo-2-fluoroaniline | High | > 90 | 80-100 | 1-4 |
| N-Bis-boc-4-bromo-2-fluoroaniline | Medium | 70-90 | 100-120 | 4-12 |
| N-Bis-boc-4-chloro-2-fluoroaniline | Low | < 60 | > 120 (with specialized ligands) | 12-24 |
*Standard Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), Arylboronic acid (1.2 equiv.), Toluene/H₂O (4:1).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Modifications, particularly regarding temperature and reaction time, would be necessary for the less reactive bromo and chloro analogues.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of toluene and water to the flask via syringe. The reaction concentration is typically 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
A Cost-Benefit Analysis of N-Bis-boc-4-iodo-2-fluoroaniline in Synthesis: A Comparison Guide
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The 4-iodo-2-fluoroaniline scaffold is a valuable synthon, frequently employed in the construction of complex molecules, particularly biaryl structures, through palladium-catalyzed cross-coupling reactions. This guide provides a detailed cost-benefit analysis of using a protected form, N-Bis-boc-4-iodo-2-fluoroaniline, compared to alternative synthetic strategies involving its unprotected precursor.
The primary advantage of using a protected building block is the potential for cleaner reactions and simplified purification by preventing side reactions involving the aniline nitrogen. However, this convenience comes at the cost of additional synthetic steps and increased material expense. Here, we objectively compare two primary strategies: the "Protected Building Block" approach and the "Couple-then-Protect" approach.
Cost Analysis: Reagent and Precursor Comparison
| Reagent | Molecular Weight ( g/mol ) | Purity | Typical Cost (USD/gram) | Role in Synthesis |
| 4-Fluoro-2-iodoaniline | 237.02 | ≥98% | $10 - $22 | Strategy B (Starting Material) / Precursor for Strategy A |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥99% | $0.25 - $1.50 | Boc Protecting Agent |
| In-house this compound | 437.23 | Assumed >95% | $25 - $50 (Estimated) | Strategy A (Starting Material) |
| N-Boc-2-iodo-4-fluoroaniline | 337.10 | ≥98% | ~$100+ (for reference) | Mono-protected analogue |
Estimated cost for in-house preparation assumes a high-yielding two-step protection reaction from 4-fluoro-2-iodoaniline and does not include labor or solvent costs.
Synthetic Strategy Comparison
The choice between using a pre-protected building block or carrying out the protection step post-coupling depends on the specific reaction, the scale of the synthesis, and the overall cost-efficiency targets.
Strategy A: The "Protected Building Block" Approach
This strategy involves the initial synthesis of this compound, which is then used in subsequent cross-coupling reactions. The Boc groups are removed at a later stage if the free aniline is required.
Benefits:
-
The protected amine prevents coordination to the metal catalyst, potentially leading to lower catalyst loadings and more efficient coupling.
-
Eliminates N-arylation side products in Buchwald-Hartwig aminations or self-coupling reactions.
-
Can result in cleaner reaction profiles, simplifying the purification of the high-value coupled product.
Drawbacks:
-
Requires an upfront two-step synthesis and purification of the building block.
-
Lower atom economy due to the high molecular weight of the two Boc groups.
-
Adds a final deprotection step to the overall synthetic sequence.
Strategy B: The "Couple-then-Protect" Approach
This more direct strategy utilizes the commercially available and less expensive 4-fluoro-2-iodoaniline directly in the cross-coupling reaction. The resulting biaryl aniline is then protected if necessary for subsequent transformations.
Benefits:
-
Lower upfront material cost and fewer initial synthetic steps.
-
Higher atom economy in the key coupling step.
-
Avoids a final deprotection step if the unprotected aniline is the target molecule.
Drawbacks:
-
The free aniline can act as a ligand for the palladium catalyst, potentially inhibiting catalysis and requiring higher catalyst loading or specialized, bulky phosphine ligands.[1]
-
Susceptible to side reactions at the nitrogen atom, complicating purification.
-
Yields in the coupling step can be less reliable depending on the coupling partners.
Experimental Protocols and Performance Data
While specific experimental data for this compound is scarce in published literature, the following sections provide detailed, representative protocols for the key transformations described in the strategies above, based on well-established chemical precedents.
Protocol 1: N,N-Bis-tert-butoxycarbonylation of 4-Fluoro-2-iodoaniline
This procedure outlines the synthesis of the protected building block used in Strategy A .
-
To a stirred solution of 4-fluoro-2-iodoaniline (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the mono-Boc intermediate and starting material.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N,this compound.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol is applicable to the key C-C bond-forming step in both Strategy A and Strategy B .
-
In a reaction vessel, combine the aryl iodide (1.0 eq., either the protected or unprotected iodoaniline), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., dioxane/water or 2-MeTHF).
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following table provides an objective comparison of the expected performance of each strategy.
| Feature | Strategy A ("Protected Building Block") | Strategy B ("Couple-then-Protect") |
| Number of Steps | 3-4 (Protection → Coupling → Deprotection) | 1-2 (Coupling → Optional Protection) |
| Upfront Cost | Higher (due to cost of Boc₂O and extra processing) | Lower (uses cheaper starting material directly) |
| Coupling Reaction Yield | Generally high and reliable (e.g., 80-95%) | Variable (e.g., 50-90%); highly substrate-dependent. May require optimization of ligands and conditions. |
| Purification Complexity | Often simpler due to cleaner reaction profiles. | Can be more complex due to potential side products. |
| Atom Economy | Lower in the coupling step. | Higher in the coupling step. |
| Potential Complications | Incomplete protection or deprotection. | Catalyst inhibition by the free amine; N-arylation side reactions; need for specialized ligands (e.g., Buchwald-type biarylphosphines).[1] |
Conclusion and Recommendations
The cost-benefit analysis of using this compound reveals a clear trade-off between upfront investment and downstream efficiency.
Choose Strategy A (Protected Building Block) when:
-
The cross-coupling reaction is known to be sensitive to free amines.
-
The coupling partners are expensive, and maximizing the yield of the key bond-forming step is critical.
-
Purification of the unprotected biaryl aniline product is challenging.
-
A large library of analogues will be made from the common protected intermediate, justifying the initial time investment.
Choose Strategy B (Couple-then-Protect) when:
-
Minimizing upfront costs and the number of synthetic steps is the primary goal.
-
The planned cross-coupling reaction has been shown to be tolerant of unprotected anilines (e.g., robust Suzuki conditions).
-
The final target molecule requires a free aniline, thus avoiding a final deprotection step.
-
The scale of the reaction is small, and a lower yield is acceptable.
Ultimately, the optimal strategy depends on the specific synthetic context. For complex, multi-step syntheses common in drug discovery, the reliability and simplified purification offered by the Protected Building Block approach (Strategy A) may outweigh the higher initial costs. For more routine or cost-sensitive applications, the directness of the Couple-then-Protect approach (Strategy B) is often preferred. A small-scale pilot study comparing both routes is recommended before committing to a large-scale synthesis.
References
A Comparative Spectroscopic Analysis of N-Bis-boc-4-iodo-2-fluoroaniline and Its Precursors
For Immediate Release
This guide provides a detailed spectroscopic comparison of N-Bis-boc-4-iodo-2-fluoroaniline with its parent amine, 2-fluoro-4-iodoaniline, and its mono-Boc derivative, N-Boc-4-iodo-2-fluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the spectral characteristics of these compounds, supported by available experimental data and theoretical analysis.
The following sections summarize the key spectroscopic data in a comparative format, outline the general experimental protocols for obtaining such data, and provide a visual representation of the analytical workflow. While experimental data for 2-fluoro-4-iodoaniline is publicly available, the data for its N-Boc and N,N-Bis-boc derivatives are largely based on predictions from established principles of spectroscopy, as publicly available experimental spectra are limited.
Data Presentation
The spectroscopic data for 2-fluoro-4-iodoaniline and its derivatives are summarized in the tables below. These tables provide a quantitative comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted for Derivatives)
| Compound | Aromatic Protons (ppm) | NH/NH₂ Proton (ppm) | Boc Group Protons (ppm) |
| 2-Fluoro-4-iodoaniline | 6.8-7.5 | ~3.9 (broad s) | N/A |
| N-Boc-4-iodo-2-fluoroaniline | 7.0-7.8 | ~8.5 (broad s) | ~1.5 (s, 9H) |
| This compound | 7.2-8.0 | N/A | ~1.4 (s, 18H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Derivatives)
| Compound | Aromatic Carbons (ppm) | C-N Carbon (ppm) | C-I Carbon (ppm) | Boc Carbonyl Carbon (ppm) | Boc t-Butyl Carbon (ppm) |
| 2-Fluoro-4-iodoaniline | 110-155 | ~145 | ~80 | N/A | N/A |
| N-Boc-4-iodo-2-fluoroaniline | 115-150 | ~140 | ~85 | ~152 | ~28 |
| This compound | 120-145 | ~138 | ~90 | ~150 | ~28 |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide) | C-N Stretch | C-F Stretch | C-I Stretch |
| 2-Fluoro-4-iodoaniline | 3300-3500 (doublet) | N/A | 1200-1350 | 1100-1250 | 500-600 |
| N-Boc-4-iodo-2-fluoroaniline | ~3400 (sharp) | ~1700-1730 | 1200-1350 | 1100-1250 | 500-600 |
| This compound | N/A | ~1730-1760 | 1200-1350 | 1100-1250 | 500-600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol )[1][2] | Key Fragmentation Peaks (m/z) |
| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01[1] | 237 (M+), 110, 83[1] |
| N-Boc-4-iodo-2-fluoroaniline | C₁₁H₁₃FINO₂ | 337.13[2] | 337 (M+), 281 (M-C₄H₈), 237 (M-Boc) |
| This compound | C₁₆H₂₁FINO₄ | 437.24 | 437 (M+), 381 (M-C₄H₈), 337 (M-Boc), 237 (M-2Boc) |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Carbon NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.[1] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, or directly analyzed as a solid.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of the aniline compounds discussed in this guide.
References
Safety Operating Guide
Safe Disposal of N,N-Bis(Boc)-4-iodo-2-fluoroaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (butyl, neoprene, or Viton are often recommended for anilines), safety goggles, and a fully buttoned lab coat.[3] All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Waste Segregation and Storage
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4] N,N-Bis(Boc)-4-iodo-2-fluoroaniline waste must be collected in a designated, properly labeled, and compatible container.[3][5] This container should be specifically marked for "Halogenated Organic Waste."[6]
Key Storage Guidelines:
-
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][7]
-
Ensure waste containers are kept securely closed except when adding waste.[5][7]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[6]
-
Acids, strong oxidizing agents, acid anhydrides, and acid chlorides are generally incompatible with anilines.[2][8]
Disposal Procedure
-
Collection: Carefully transfer waste N,N-Bis(Boc)-4-iodo-2-fluoroaniline and any contaminated materials (e.g., weighing boats, pipette tips) into the designated "Halogenated Organic Waste" container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("N,N-Bis(tert-butoxycarbonyl)-4-iodo-2-fluoroaniline"), and the associated hazards (e.g., "Toxic," "Irritant").[7]
-
Request for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines, often up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[5][7]
Under no circumstances should N,N-Bis(Boc)-4-iodo-2-fluoroaniline or its waste be disposed of down the drain or in the regular trash. [3] The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal facility.[4][9]
Decontamination
Following the transfer of waste, decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and cleaning agent as recommended by your laboratory's standard operating procedures. Dispose of all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste in the same "Halogenated Organic Waste" container. After completing the disposal and decontamination procedures, remove PPE and wash hands thoroughly with soap and water.[3]
Quantitative Data Summary
The following table summarizes the key hazard and physical property data for the closely related compound, 2-Fluoro-4-iodoaniline, which should be considered as indicative for N,N-Bis(Boc)-4-iodo-2-fluoroaniline in the absence of specific data.
| Property | Value |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] H302: Harmful if swallowed.[10] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Physical Form | Solid[1] |
| Melting Point | 55-57 °C[1] |
| Flash Point | 113 °C (closed cup)[1] |
| Incompatible Materials | Strong reducing agents, acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[1][2][8] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling N-Bis-boc-4-iodo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N-Bis-boc-4-iodo-2-fluoroaniline. The following procedures are based on best practices for handling structurally similar halogenated anilines and are intended to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a barrier against skin contact, as the compound is likely harmful upon dermal absorption.[1][3] |
| Body Protection | Chemical-resistant lab coat and an apron.[4] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH/MSHA approved respirator with a filter for organic vapors and particulates.[3][7] | To prevent inhalation, especially when handling the powder outside of a fume hood or if dust is generated. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment.
-
-
Handling:
-
Always handle the solid compound within a chemical fume hood to minimize inhalation exposure.[8]
-
When weighing, use a draft shield to prevent the powder from becoming airborne.
-
If the experimental procedure involves heating, ensure proper ventilation and be aware of potential decomposition products, which may include toxic fumes of hydrogen iodide, ammonia, and nitrogen oxides.[9]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container for halogenated organic waste. |
| Contaminated Labware | Rinse glassware with an appropriate solvent in a fume hood. Collect the rinsate as hazardous waste. |
| Contaminated PPE | Dispose of used gloves and other disposable PPE in a designated hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed and clearly labeled container for halogenated organic liquid waste. |
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][8] Do not dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 3: First Aid and Emergency Response
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.[9] |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. osha.gov [osha.gov]
- 6. research.arizona.edu [research.arizona.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
